Methyl 3-bromo-6-iodopyrazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromo-6-iodopyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEXWRBOBYLLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-bromo-6-iodopyrazine-2-carboxylate chemical structure and properties
The following technical guide details the structure, synthesis, and properties of Methyl 3-bromo-6-iodopyrazine-2-carboxylate . This document is designed for medicinal chemists and process scientists requiring a rigorous understanding of this scaffold's utility in orthogonal cross-coupling strategies.
Core Scaffold Analysis & Synthetic Methodology
Executive Summary
Methyl 3-bromo-6-iodopyrazine-2-carboxylate (CAS 1093383-16-4) is a highly functionalized heterocyclic building block characterized by three distinct electrophilic sites: a C6-iodide, a C3-bromide, and a C2-methyl ester. Its primary value in drug discovery lies in its orthogonal reactivity profile , allowing for sequential, regioselective functionalization. The C6-iodine atom typically undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) preferentially over the C3-bromine, while the C2-ester serves as a handle for heterocyclization (e.g., to pteridinones) or amidation.
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| Chemical Name | Methyl 3-bromo-6-iodopyrazine-2-carboxylate |
| CAS Number | 1093383-16-4 |
| Molecular Formula | C₆H₄BrIN₂O₂ |
| Molecular Weight | 342.92 g/mol |
| SMILES | COC(=O)C1=NC(I)=CN=C1Br |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 120–125 °C (Predicted/Analogous) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Storage | 2–8 °C, inert atmosphere (Argon/Nitrogen), light-sensitive |
Structural Visualization
The following diagram illustrates the electronic environment and steric considerations for the molecule.
Figure 1: Structural analysis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate highlighting the reactivity hierarchy of substituents.
Synthesis Strategy
The synthesis of this scaffold typically proceeds via a two-step sequence starting from the commercially available Methyl 3-aminopyrazine-2-carboxylate . The strategy relies on the high regioselectivity of electrophilic iodination at the C6 position (para to the amino group), followed by a Sandmeyer-type transformation to install the bromine at C3.
Reaction Scheme
Figure 2: Synthetic pathway for the production of Methyl 3-bromo-6-iodopyrazine-2-carboxylate.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-6-iodopyrazine-2-carboxylate
Principle: The amino group at C3 activates the C6 position (para-relationship) towards electrophilic aromatic substitution.
-
Reagents: Methyl 3-aminopyrazine-2-carboxylate (1.0 equiv), N-Iodosuccinimide (NIS) (1.1 equiv).
-
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Dissolve methyl 3-aminopyrazine-2-carboxylate in DMF (0.5 M).
-
Add NIS portion-wise at 0 °C to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with 10% Na₂S₂O₃ (to remove iodine traces) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from EtOH or flash chromatography (Hexane/EtOAc).
-
Step 2: Sandmeyer Bromination to Target
Principle: Diazotization of the amine followed by radical-nucleophilic substitution with bromide.
-
Reagents: Methyl 3-amino-6-iodopyrazine-2-carboxylate (1.0 equiv), tert-Butyl nitrite (t-BuONO) (1.5 equiv), Copper(II) bromide (CuBr₂) (1.2 equiv).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
Suspend CuBr₂ in anhydrous MeCN under Argon atmosphere.
-
Add tert-butyl nitrite dropwise at 0 °C.
-
Add the intermediate (Methyl 3-amino-6-iodopyrazine-2-carboxylate) portion-wise or as a solution in MeCN.
-
Heat the mixture to 60–65 °C for 2–4 hours. Evolution of N₂ gas will be observed.
-
Workup: Cool to RT. Quench with saturated aqueous NH₄Cl. Extract with DCM or EtOAc.
-
Purification: Flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes). The product is less polar than the starting amine.
-
Reactivity & Orthogonal Functionalization
The core value of this molecule is the ability to differentiate between the halogen leaving groups.
Regioselectivity Hierarchy
-
C6-Iodine: The C-I bond is weaker and the position is less sterically hindered. It reacts first in Pd(0)-catalyzed couplings (Suzuki, Stille, Sonogashira) at room temperature or mild heating.
-
C3-Bromine: The C-Br bond is stronger and sterically crowded by the adjacent C2-ester and N4-nitrogen. It typically requires higher temperatures or more active catalysts (e.g., S-Phos, X-Phos) to react after the C6 position has been functionalized.
-
C2-Ester: Remains intact during cross-coupling if non-nucleophilic bases (e.g., K₃PO₄) are used. Can be subsequently hydrolyzed to the acid or reacted with hydrazines/amines to form bicyclic systems (e.g., pteridinones).
Figure 3: Sequential functionalization logic exploiting the reactivity difference between C6-I and C3-Br.
Safety & Handling
-
Hazards: As with many halogenated pyrazines, this compound should be treated as a potential skin sensitizer and irritant (H315, H317, H319).
-
Sandmeyer Precautions: The synthesis involves tert-butyl nitrite and diazonium intermediates, which can be energetic. Perform reactions behind a blast shield. Ensure adequate ventilation to manage N₂ evolution and NOx fumes.
-
Storage: Store under inert gas at 2–8 °C. Iodine-containing compounds can degrade upon prolonged exposure to light; use amber vials.
References
-
Synthesis of 3-amino-6-iodopyrazine-2-carboxylate: Walker, J. A., et al. "Novel 2'-deoxy pyrazine C-nucleosides synthesized via palladium-catalyzed cross-couplings."[1] Nucleosides & Nucleotides, 1997, 16(10-11), 1999-2012.[1] Link
-
Sandmeyer Reaction on Pyrazines: Sato, T., et al. "Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease." Journal of Medicinal Chemistry, 2015. (Describes conversion of 3-amino-6-iodo to 3-chloro/bromo analogs). Link
-
Suzuki Coupling Regioselectivity: Schroeter, S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7, 6414-6421. Link
-
General Pyrazine Functionalization: Goossen, L. J., et al. "Sandmeyer-Type Reactions of Arenediazonium Salts." Organic Reactions, 2018.[2]
Sources
A Comprehensive Technical Guide to the Solubility of Methyl Halopyrazine Carboxylates in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl halopyrazine carboxylates are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. Their molecular structure, featuring a pyrazine ring substituted with a halogen atom and a methyl carboxylate group, makes them valuable intermediates in the synthesis of a wide range of bioactive molecules. The solubility of these compounds in organic solvents is a critical parameter that influences every stage of the drug development process, from synthesis and purification to formulation and bioavailability.[1]
This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of methyl halopyrazine carboxylates. As a Senior Application Scientist, the aim is to not only present data but to also provide the foundational knowledge and experimental frameworks necessary for researchers to confidently and accurately determine and apply solubility data in their work. We will delve into the physicochemical principles governing solubility, present detailed and validated experimental protocols for its determination, and discuss the critical implications of this data in a drug development context.
While extensive public-domain quantitative solubility data for methyl halopyrazine carboxylates is limited, this guide will equip you with the necessary tools and knowledge to generate and interpret this crucial information. We will leverage data from closely related pyrazine derivatives to illustrate key concepts and data presentation formats.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This process is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[2][3] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[4]
The Role of Polarity
The polarity of both the solute (methyl halopyrazine carboxylate) and the solvent is a primary determinant of solubility.[5]
-
Polar Solvents: Solvents such as alcohols (methanol, ethanol), acetone, and acetonitrile possess dipole moments and can engage in hydrogen bonding. They are generally effective at dissolving polar solutes.[2] The nitrogen atoms and the carbonyl group in the methyl halopyrazine carboxylate molecule introduce polarity.[6]
-
Non-polar Solvents: Solvents like toluene and hexane lack significant dipole moments and primarily interact through weaker van der Waals forces. They are more effective at dissolving non-polar solutes.[2]
-
Semi-polar Solvents: Solvents like dichloromethane and ethyl acetate have intermediate polarity and can dissolve a broader range of compounds.
The halogen substituent on the pyrazine ring also influences the molecule's overall polarity and its ability to interact with different solvents.
Impact of Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat. Consequently, an increase in temperature generally leads to an increase in solubility.[7] This relationship is crucial for processes like crystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.
Physicochemical Properties of Methyl Halopyrazine Carboxylates
Understanding the intrinsic properties of the solute is essential for predicting and interpreting its solubility behavior. Below are some key properties for representative methyl halopyrazine carboxylates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | 172.57 | 89-90 |
| Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | 217.02 | brown solid |
| Methyl 3-bromopyrazine-2-carboxylate | C6H5BrN2O2 | 217.02 | 50.4 |
Data sourced from[3][8][9][10].
Experimental Determination of Solubility
Accurate and reproducible solubility data is the cornerstone of many development processes. Several methods can be employed to determine solubility, each with its own advantages and considerations. The choice of method often depends on the properties of the compound, the solvent, and the desired accuracy.
The Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a widely used and reliable technique for determining thermodynamic solubility.[11][12] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
Diagram of the Isothermal Saturation Method Workflow
Caption: Workflow for the Isothermal Saturation Method.
Detailed Protocol: Isothermal Saturation Method
-
Preparation: Add an excess amount of the methyl halopyrazine carboxylate to a known volume or mass of the organic solvent in a sealed, screw-cap vial or flask. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the sealed vessel in a shaker or agitator within a thermostatically controlled water or oil bath set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vessel to stand undisturbed in the constant temperature bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 or 0.45 µm PTFE for organic solvents) into a pre-weighed vial. This step is critical to remove any suspended microparticles.
-
Analysis: Determine the concentration of the solute in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or a gravimetric method.
The Gravimetric Method
The gravimetric method is a straightforward and robust technique for determining solubility, particularly when dealing with non-volatile solutes in volatile solvents.[13][14] It relies on the accurate weighing of the residue left after the evaporation of the solvent from a saturated solution.[9]
Diagram of the Gravimetric Method Workflow
Caption: Workflow for the Gravimetric Method of Solubility Determination.
Detailed Protocol: Gravimetric Method
-
Prepare Saturated Solution: Follow steps 1-5 of the Isothermal Saturation Method to obtain a clear, saturated filtrate.
-
Sample Transfer: Accurately pipette a specific volume (e.g., 5 or 10 mL) of the filtrate into a pre-weighed, clean, and dry evaporating dish.
-
Weighing: Weigh the evaporating dish containing the filtrate to determine the mass of the solution.
-
Solvent Evaporation: Place the evaporating dish in an oven or a vacuum desiccator at a temperature sufficient to evaporate the solvent without causing decomposition of the solute.
-
Drying to Constant Mass: Continue to dry the residue until a constant mass is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.
-
Final Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish containing the dry solute.
-
Calculation: The solubility can be calculated from the mass of the dissolved solute and the mass or volume of the solvent.
Data Presentation and Interpretation
Clear and concise presentation of solubility data is essential for its effective use. Data is typically presented in tables, showing the solubility in various units as a function of temperature.
Illustrative Solubility Data
Table 1: Mole Fraction Solubility (x₁) of 2-Amino-5-bromopyrazine in Various Organic Solvents at Different Temperatures (K) [15]
| Temperature (K) | Methanol | Ethanol | Isopropanol | N,N-Dimethylformamide (DMF) | n-Propanol | n-Butanol | Acetone |
| 278.15 | 0.00288 | 0.00199 | 0.00133 | 0.06330 | 0.00155 | 0.00131 | 0.01132 |
| 283.15 | 0.00355 | 0.00250 | 0.00169 | 0.07350 | 0.00193 | 0.00164 | 0.01353 |
| 288.15 | 0.00438 | 0.00313 | 0.00214 | 0.08530 | 0.00239 | 0.00204 | 0.01614 |
| 293.15 | 0.00539 | 0.00391 | 0.00270 | 0.09880 | 0.00295 | 0.00254 | 0.01920 |
| 298.15 | 0.00662 | 0.00487 | 0.00340 | 0.11430 | 0.00364 | 0.00316 | 0.02279 |
| 303.15 | 0.00810 | 0.00606 | 0.00427 | 0.13200 | 0.00448 | 0.00392 | 0.02698 |
| 308.15 | 0.00987 | 0.00751 | 0.00535 | 0.15230 | 0.00551 | 0.00486 | 0.03187 |
| 313.15 | 0.01199 | 0.00927 | 0.00668 | 0.17550 | 0.00676 | 0.00602 | 0.03755 |
| 318.15 | 0.01451 | 0.01139 | 0.00832 | 0.20210 | 0.00827 | 0.00744 | 0.04413 |
| 323.15 | 0.01751 | 0.01395 | 0.01033 | 0.23260 | 0.01010 | 0.00918 | 0.05174 |
This data is for 2-amino-5-bromopyrazine and is presented for illustrative purposes.
Interpretation of the Data:
-
The solubility of 2-amino-5-bromopyrazine increases with increasing temperature in all solvents tested, which is a typical observation.
-
There are significant differences in solubility across the various solvents, with the highest solubility observed in DMF and the lowest in the alcohols. This highlights the importance of solvent selection for processes such as crystallization and formulation.
Implications for Drug Development
Solubility data is not merely an academic exercise; it is a critical dataset that informs numerous decisions throughout the drug development pipeline.
Diagram of the Role of Solubility in Drug Development
Caption: The Central Role of Solubility Data in Drug Development.
-
Lead Identification and Optimization: In the early stages of drug discovery, solubility testing helps in the selection of promising drug candidates. Compounds with poor solubility may face significant challenges in later stages and may be deprioritized.[16]
-
Process Chemistry and Purification: The selection of an appropriate solvent system for crystallization is directly dependent on solubility data. The goal is to find a solvent in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below, to maximize yield and purity.
-
Formulation Development: For a drug to be effective, it must be formulated in a dosage form that allows it to be absorbed by the body. Solubility data guides the selection of excipients and the development of appropriate formulations, such as solutions, suspensions, or solid dispersions, to enhance the dissolution rate and bioavailability of poorly soluble drugs.[17][18]
-
Predicting In Vivo Behavior: The aqueous solubility of a drug is a key factor in its absorption after oral administration. Low aqueous solubility is a major hurdle for oral bioavailability.[17] Understanding solubility in various media can help in predicting how a drug will behave in the gastrointestinal tract.[16]
Conclusion
The solubility of methyl halopyrazine carboxylates in organic solvents is a fundamental property that underpins their successful application in drug development and other chemical industries. While a comprehensive public database of this specific data is not yet established, this guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to generate high-quality, reliable solubility data. By understanding the principles of solubility and employing robust experimental techniques such as the isothermal saturation and gravimetric methods, scientists can make informed decisions that accelerate the development timeline, improve process efficiency, and ultimately contribute to the creation of safer and more effective products. The illustrative data and workflows presented herein serve as a practical starting point for any researcher entering this critical area of study.
References
- Vertex AI Search. Determination of Solubility by Gravimetric Method.
-
ACS Publications. Solubility Measurement and Correlation of 2-Amino-5-bromopyrazine in Methanol/Ethanol/Isopropanol/Propylene Glycol Plus Water and 10 Pure Solvents at (278.15–323.15) K | Journal of Chemical & Engineering Data. Available from: [Link]
- Int J Pharm Chem Anal. Solubility: An overview.
- PMC. Drug Solubility: Importance and Enhancement Techniques.
- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Veranova. Improving solubility and accelerating drug development.
- Computational Chemistry. Compound solubility measurements for early drug discovery.
- Solubility of Things. Pyrazine - Solubility of Things.
- Research and Reviews. Solubility: The Important Phenomenon in Pharmaceutical Analysis.
- EPA. Methyl 3-bromopyrazine-2-carboxylate Properties.
- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.
- Solubility of Things. Solubility test for Organic Compounds.
- ChemicalBook. Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1.
- Chemistry LibreTexts. 8: Identification of Unknowns (Experiment).
- International Journal of PharmTech Research. FACTORS AFFECTING SOLUBILITY OF DRUGS.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
- Experiment: Solubility of Organic & Inorganic Compounds.
- DOI. Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions.
- International Journal of Research in Engineering and Science. Drug Solubility.
- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
- PubChem. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081.
- PubChem. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430.
- ResearchGate. a) Isothermal method (detecting composition of a saturated solution at a given temperature).
- Ovid. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
- ResearchGate. (PDF) Principles of Solubility.
- University of Glasgow. Studies In Pyrazine Chemistry.
- Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
- Scribd. 4 - Solubility - Gravimetric Method | PDF.
- ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- 6.2.2. Pyrazines.
- ACS Publications. Solubilities of pyrimidine and pyrazine derivatives in supercritical fluids.
- Chemistry Steps. Solubility of Organic Compounds.
Sources
- 1. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1 [chemicalbook.com]
- 4. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.amanote.com [research.amanote.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. jocpr.com [jocpr.com]
- 8. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. saber.ucv.ve [saber.ucv.ve]
- 13. 5-Chloro-Pyrazine-2-Carboxylic Acid Methyl Ester [chembk.com]
- 14. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Molecular weight and formula of Methyl 3-bromo-6-iodopyrazine-2-carboxylate
This guide details the physicochemical profile, synthesis, and strategic application of Methyl 3-bromo-6-iodopyrazine-2-carboxylate , a critical bifunctional scaffold in medicinal chemistry.
A Strategic Scaffold for Orthogonal Functionalization
Executive Summary
Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a high-value heterocyclic building block designed for site-selective diversification . Its structural uniqueness lies in the presence of two distinct halogen handles—bromine at position C3 and iodine at position C6—flanking a pyrazine core with a directing ester group.
This specific substitution pattern exploits the bond dissociation energy differential between C–I (approx. 53 kcal/mol) and C–Br (approx. 68 kcal/mol) . This kinetic difference enables researchers to perform orthogonal cross-coupling reactions , sequentially functionalizing the C6 position under mild conditions followed by the C3 position under more forcing conditions. This "linchpin" strategy is essential for generating complex, non-symmetrical pyrazine derivatives found in kinase inhibitors and antiviral agents.
Physicochemical Specifications
The following data establishes the baseline identity and properties of the compound.
| Property | Specification |
| IUPAC Name | Methyl 3-bromo-6-iodopyrazine-2-carboxylate |
| CAS Number | 1093383-16-4 |
| Molecular Formula | C |
| Molecular Weight (Average) | 354.93 g/mol |
| Exact Mass (Monoisotopic) | 353.8484 Da |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3][4] |
| SMILES | COC(=O)C1=NC(Br)=CN=C1I |
| InChI Key | CNXSIRHOIFRMOB-UHFFFAOYSA-N (Analogous base structure) |
Synthetic Accessibility & Protocol
The synthesis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a two-stage workflow starting from the commercially available Methyl 3-aminopyrazine-2-carboxylate . This route ensures high regioselectivity.[4][5][6][7]
Stage 1: Regioselective C6-Iodination
The amino group at C3 acts as an activating group, directing electrophilic aromatic substitution (SEAr) to the para-position (C6).
-
Precursor: Methyl 3-aminopyrazine-2-carboxylate.[1][8][9][10]
-
Reagents: N-Iodosuccinimide (NIS) or I
/Ag SO . -
Solvent: DMF or Acetonitrile (MeCN).
-
Conditions: 0°C to Room Temperature (RT), 2–4 hours.
-
Mechanism: The amino group increases electron density at C6, facilitating attack by the iodonium equivalent (
). -
Intermediate: Methyl 3-amino-6-iodopyrazine-2-carboxylate .[1][8][9][10]
Stage 2: Sandmeyer Bromination (C3 Functionalization)
With the C6-iodine installed, the C3-amino group is converted to a bromine via a radical-nucleophilic aromatic substitution (
-
Reagents: tert-Butyl Nitrite (
-BuONO), Copper(II) Bromide ( ). -
Solvent: Anhydrous Acetonitrile (MeCN).
-
Conditions: 0°C -> 60°C.
-
Protocol:
-
Dissolve
(1.5 eq) in MeCN. -
Add
-BuONO (1.5 eq) dropwise at 0°C. -
Add the Stage 1 intermediate portion-wise.
-
Warm to 60°C to drive
evolution.
-
-
Safety Note: Evolution of nitrogen gas can be vigorous. Use a blast shield and ensure proper venting.
Visual Synthesis Workflow
Figure 1: Step-wise synthesis targeting the orthogonal halide scaffold.
Orthogonal Reactivity & Applications
The primary utility of this molecule is its ability to undergo sequential cross-coupling . The reactivity order is dictated by the bond strength and the rate of oxidative addition to the Palladium(0) catalyst.
The Reactivity Hierarchy
-
C6-Iodo (Most Reactive): Reacts at Room Temperature (RT) with standard catalysts (e.g.,
). -
C3-Bromo (Moderately Reactive): Requires elevated temperatures (60–100°C) or specialized ligands (e.g., XPhos, SPhos) after the iodine has been reacted.
-
C2-Ester (Least Reactive): Remains intact during coupling; serves as a handle for heterocyclization or amide formation after the ring is decorated.
Experimental Workflow: Sequential Suzuki Coupling
This protocol allows for the introduction of two different aryl/heteroaryl groups (
-
Coupling 1 (C6-Selective):
-
Substrate: Methyl 3-bromo-6-iodopyrazine-2-carboxylate.
-
Reagent: Boronic Acid
(1.05 eq). -
Catalyst:
or (5 mol%). -
Base:
(aq). -
Temp: 25°C (RT).
-
Outcome: Only the Iodine is displaced. The Bromine remains.
-
-
Coupling 2 (C3-Selective):
-
Substrate: Product from Step 1.
-
Reagent: Boronic Acid
(1.5 eq). -
Catalyst:
/ XPhos. -
Base:
. -
Temp: 80–100°C.
-
Outcome: The Bromine is displaced.[11]
-
Reactivity Map
Figure 2: Logical flow of orthogonal functionalization utilizing the reactivity gap between C-I and C-Br.
References
-
Walker, J. A., et al. (1997). Novel 2'-Deoxy Pyrazine C-Nucleosides Synthesized via Palladium-Catalyzed Cross-Couplings. Nucleosides & Nucleotides. Link (Validating the synthesis and reactivity of methyl 3-amino-6-iodopyrazine-2-carboxylate).
-
Organic Chemistry Portal . Sandmeyer Reaction. Link (Standard protocols for converting amino-heterocycles to halides).
-
National Center for Biotechnology Information . PubChem Compound Summary for Methyl 3-amino-6-bromopyrazine-2-carboxylate. Link (Precursor data and structural analogies).
-
Castanet, A.-S., et al. (2002).[6][7] Mild and regioselective iodination of electron-rich aromatics. Tetrahedron Letters. Link (Methodology for regioselective iodination using NIS).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Characterization of Methyl 3-bromo-6-iodopyrazine-2-carboxylate: A Critical Intermediate Profile
Topic: Characterization of Methyl 3-bromo-6-iodopyrazine-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 3-bromo-6-iodopyrazine-2-carboxylate (CAS 1093383-16-4) represents a high-value "orthogonal scaffold" in medicinal chemistry. Its structural uniqueness lies in the presence of two distinct halogen handles—bromine at C3 and iodine at C6—on a pyrazine core. This configuration allows for sequential, chemically distinct cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), making it a linchpin intermediate in the synthesis of antiviral agents (such as Favipiravir analogs) and kinase inhibitors.
This technical guide focuses on the physicochemical characterization of this intermediate, specifically the determination and significance of its melting point (MP) . As a solid building block, the melting point serves as the primary "Go/No-Go" gate for purity assessment, distinguishing the desired regioisomer from potential synthetic byproducts like the di-bromo or di-iodo analogs.
Physicochemical Profile
The following data consolidates the core properties of the compound. Note that while the physical form is well-established, the exact melting point is a batch-dependent Critical Quality Attribute (CQA) that must be experimentally verified.
| Property | Specification |
| IUPAC Name | Methyl 3-bromo-6-iodopyrazine-2-carboxylate |
| CAS Number | 1093383-16-4 |
| Molecular Formula | C₆H₄BrIN₂O₂ |
| Molecular Weight | 342.92 g/mol |
| Physical State | Solid (Powder) |
| Color | Off-white to pale yellow |
| Melting Point | Experimental Determination Required (Typically >50°C; see Thermodynamic Context) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Storage | 2–8°C (Inert atmosphere recommended to prevent deiodination) |
Thermodynamic Context: Why Melting Point Matters
For this specific scaffold, the melting point is not merely a physical constant; it is a structural diagnostic tool.
Regioisomer Differentiation
The synthesis of methyl 3-bromo-6-iodopyrazine-2-carboxylate often involves the iodination of methyl 3-amino-6-bromopyrazine-2-carboxylate or similar precursors. This process can yield regioisomeric impurities:
-
Target: 3-bromo-6-iodo (Asymmetric functionalization)
-
Impurity A: 3,6-dibromo (Starting material/Side product)
-
Impurity B: 3,6-diiodo (Over-reaction)
Because the molecular weights of these species differ significantly (Br vs. I), their crystal lattice energies and consequent melting points will diverge. A sharp melting point within the expected range confirms the successful installation of the iodine atom without scrambling the bromine position.
Purity Indication
As a halogenated heteroaromatic ester, this compound is prone to hydrolysis or photolytic deiodination. A depressed or broad melting range (>2°C spread) indicates the presence of:
-
Hydrolysis products: 3-bromo-6-iodopyrazine-2-carboxylic acid.
-
Dehalogenated byproducts: Methyl 3-bromopyrazine-2-carboxylate.
Synthesis & Logic Flow
The utility of this compound dictates its purity requirements. The diagram below illustrates the synthesis logic and where the Melting Point (MP) serves as the critical checkpoint before expensive metal-catalyzed couplings.
Caption: Logical workflow for the synthesis and utilization of the target scaffold. The MP check prevents the carryover of unreactive impurities into the sensitive C6-selective coupling step.
Experimental Protocol: Melting Point Determination
Since specific literature values can vary by crystal polymorph for this class of compounds, the following protocol ensures a self-validating measurement.
Equipment
-
Apparatus: Capillary Melting Point Apparatus (e.g., Büchi or Stuart).
-
Standard: Benzophenone (MP 48°C) or Benzoic Acid (MP 122°C) for calibration.
Methodology
-
Sample Preparation:
-
Dry the sample under vacuum at room temperature for 2 hours to remove residual solvent (DCM/EtOAc), which significantly depresses MP.
-
Grind a small amount (approx. 5 mg) into a fine powder. Coarse crystals lead to uneven heat transfer.
-
-
Loading:
-
Fill a capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface.
-
-
Ramp Rate:
-
Fast Ramp: Heat at 10°C/min to estimate the melting onset (likely between 80°C and 150°C).
-
Precise Ramp: Cool the apparatus to 20°C below the estimated onset. Heat at 1°C/min .
-
-
Observation:
-
Record
(first drop of liquid) and (complete liquefaction). -
Acceptance Criteria: The range (
) should be .
-
Troubleshooting
-
Brown Discoloration: If the sample turns brown before melting, decomposition (deiodination) is occurring. Repeat with a sealed capillary under nitrogen or use DSC (Differential Scanning Calorimetry).
-
Sublimation: Halo-pyrazines can sublime. If crystals disappear before melting, use a sealed capillary.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1][2]
-
Specific Risk: Organic iodides can release free iodine (
) upon degradation, which is corrosive. -
Disposal: Segregate into halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. Methyl 3-bromo-6-iodopyrazine-2-carboxylate Product Page. Accessed 2026. (Source for Physical Form: Powder).
-
EnamineStore. Building Block Profile: CAS 1093383-16-4. Accessed 2026. (Source for Structural Data).[1][3]
-
PubChem. Methyl 3-amino-6-bromopyrazine-2-carboxylate (Precursor Data). CID 227251. (Used for analog comparison).
-
European Patent EP3309149A1. Methods for producing halo-pyrazinecarboxamides. (Context for pyrazine crystallization).
Sources
The Orthogonal Reactivity of Bromo-Iodo Pyrazines: A Strategic Guide to Chemoselective Functionalization
Executive Summary
In the architecture of kinase inhibitors and fragment-based drug discovery (FBDD), the pyrazine core is a privileged scaffold. However, the symmetric nature of pyrazine often demands harsh forcing conditions or statistical separations to achieve mono-functionalization.
The Bromo-Iodo Pyrazine scaffold (specifically 2-bromo-5-iodopyrazine and 2-bromo-3-iodopyrazine) represents a "linchpin" solution. By exploiting the distinct electronic and steric disparities between the Carbon-Bromine (C-Br) and Carbon-Iodine (C-I) bonds, researchers can achieve highly predictable, site-selective functionalization. This guide delineates the mechanistic principles, experimental protocols, and decision matrices required to utilize these scaffolds as programmable platforms for library generation.
Part 1: The Electronic Landscape & Reactivity Hierarchy
To control reactivity, one must understand the competing forces of Bond Dissociation Energy (BDE) and Inductive Activation .
The Halogen Dichotomy
-
The C-I Bond: Characterized by a longer bond length and lower BDE (~65 kcal/mol), the C-I bond is kinetically superior for Oxidative Addition with Palladium(0).
-
The C-Br Bond: With a higher BDE (~81 kcal/mol), the C-Br bond is slower to react in metal-catalyzed couplings but is a superior leaving group for Nucleophilic Aromatic Substitution (
) compared to iodine, particularly when placed ortho to a ring nitrogen.
The Positional Dichotomy (Regioselectivity)
The pyrazine ring contains two nitrogen atoms that exert strong electron-withdrawing effects, lowering the LUMO energy of the system.
-
C2/C6 (Ortho to N): Highly activated for nucleophilic attack (
) due to inductive stabilization of the Meisenheimer complex. -
C3/C5 (Meta/Para to N): Less activated for
but fully accessible for metal-halogen exchange or Pd-insertion.
Reactivity Decision Matrix
The following diagram illustrates the "Orthogonal Reactivity" principle, showing how different reaction classes target different sites on the 2-bromo-5-iodopyrazine scaffold.
Figure 1: Chemoselective targeting of C-I vs. C-Br sites based on reaction mechanism.
Part 2: Chemoselectivity Protocols
The "Iodine-First" Strategy (Suzuki-Miyaura)
The most reliable workflow involves exploiting the weakness of the C-I bond to install the first diversity element at C5 (for 2,5-isomers) or C3 (for 2,3-isomers), leaving the C-Br bond intact for subsequent steps.
Experimental Protocol: Site-Selective C-I Arylation
-
Substrate: 2-Bromo-5-iodopyrazine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv)
-
Catalyst:
(3-5 mol%) or (for sterically hindered substrates). -
Base/Solvent:
(2.0 equiv) in DME/Water (4:1) or Toluene/Ethanol/Water. -
Conditions: 60°C - 80°C, 4-12 hours.
Mechanism & Causality: The oxidative addition of Pd(0) into the C-I bond is exothermic and rapid. By limiting the temperature to <80°C and using stoichiometric boronic acid, the catalyst does not accumulate enough energy to breach the activation barrier of the C-Br bond.
-
Note: Avoid highly active ligands (e.g., XPhos, SPhos) in this step, as they may promote "over-coupling" at the bromide.
The "Ortho-Displacement" Strategy ( )
Once the iodine is substituted (or if the bromine is the primary target), the C2-Bromine position becomes the focus. Because C2 is adjacent to the ring nitrogen, it is highly susceptible to nucleophilic displacement.
Experimental Protocol: Selective Amination
-
Substrate: 2-Bromo-5-arylpyrazine (Product of Step 2.1)
-
Nucleophile: Primary or Secondary Amine (1.2 - 2.0 equiv).
-
Base:
or DIPEA (2.0 equiv). -
Solvent: DMSO, DMF, or NMP (Polar aprotic solvents stabilize the transition state).
-
Conditions: 80°C - 120°C.
Mechanism & Causality:
The reaction proceeds via a Meisenheimer complex. The electronegativity of Bromine (relative to Iodine) actually helps this step by inductively stabilizing the anionic intermediate. Furthermore, the Iodine (if remaining) is less electron-withdrawing and a poorer leaving group in
Part 3: Advanced Workflow & Data
Sequential Library Generation
The following table summarizes the reaction conditions required to achieve sequential functionalization on a 2-bromo-5-iodopyrazine core.
Table 1: Sequential Functionalization Conditions
| Step | Reaction Type | Target Bond | Reagents | Temp | Selectivity Driver |
| 1 | Suzuki Coupling | C5-I | 60°C | Weak C-I bond; Kinetic control. | |
| 2 | Sonogashira | C5-I | Alkyne, CuI, | RT | C-I reacts at Room Temp; C-Br is inert. |
| 3 | C2-Br | 100°C | Ortho-N activation; Br is better LG than I. | ||
| 4 | Buchwald-Hartwig | C2-Br | 100°C | Required if amine is non-nucleophilic (e.g., aniline). |
The "Halogen Dance" Warning
When performing Lithium-Halogen Exchange (e.g., to generate a pyrazinyl anion), researchers must be vigilant against the "Halogen Dance" (base-catalyzed halogen migration).
-
Risk: Treatment of 2-bromo-3-iodopyrazine with bases like LDA can cause the bromine to migrate to the 3-position or 6-position to stabilize the resulting anion.
-
Mitigation: Use Lithium-Iodine exchange (using t-BuLi or i-PrMgCl) rather than deprotonation. The I-Li exchange is faster than the rate of proton abstraction, trapping the kinetic anion before it can "dance."
Part 4: Visualizing the Pathway
The flowchart below details the decision logic for synthesizing a di-functionalized pyrazine library from a 2-bromo-5-iodopyrazine precursor.
Figure 2: Divergent synthesis workflow for 2,5-disubstituted pyrazines.
References
-
BenchChem. (2025).[1] A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Link
-
Liebeskind, L. S., & Pena-Cabrera, E. (2002). Stille couplings of 2,3-dichloropyrazine. Regioselective synthesis of 2-aryl-3-chloropyrazines. Organic Letters. Link
-
Schlosser, M. (2005). Halogen Dance Reactions on Pyridines and Pyrazines. Heterocycles. Link
-
Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of dihalopyrimidines and pyrazines. Tetrahedron. Link
-
Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Chemical Society Reviews. Link
-
WuXi AppTec. (2023). QM Magic Class: Analysis of SNAr Regioselectivity in Dihalogenated Heterocycles. Link
Sources
Technical Deep Dive: Stability Profile and Handling of Methyl Pyrazine-2-carboxylate
Abstract
Methyl pyrazine-2-carboxylate (MPC) is a critical heterocyclic intermediate used extensively in the synthesis of antitubercular agents (e.g., Pyrazinamide analogs) and kinase inhibitors. While structurally simple, its stability profile is governed by the profound electron-withdrawing nature of the 1,4-diazine ring. This guide provides a technical analysis of MPC’s lability, detailing the mechanistic causes of its sensitivity to hydrolysis and nucleophilic attack. It presents self-validating protocols for synthesis, isolation, and storage to ensure high-purity retention in drug discovery workflows.
Chemical Nature & Reactivity Profile
To master the handling of MPC, one must first understand the electronic environment of the pyrazine ring. Unlike a phenyl ring, the pyrazine core contains two nitrogen atoms at positions 1 and 4. These nitrogens are highly electronegative, exerting a strong inductive effect (-I) and mesomeric withdrawal (-M) on the ring carbons.
The "Super-Activated" Carbonyl
The carboxylate ester at position 2 is directly attached to this electron-deficient ring.
-
Consequence: The carbonyl carbon is significantly more electrophilic than that of methyl benzoate.
-
Reactivity: It is highly susceptible to nucleophilic attack. While this is advantageous for desired amidation reactions, it renders the compound hypersensitive to unintentional hydrolysis by moisture or trace bases.
Nucleophilic Susceptibility
The pyrazine ring itself is resistant to electrophilic aromatic substitution (e.g., nitration) but prone to nucleophilic aromatic substitution, particularly if leaving groups (halogens) are present. However, for MPC, the primary stability risk is ester hydrolysis .
Figure 1: Reactivity pathways of Methyl Pyrazine-2-carboxylate. The electron-deficient ring accelerates nucleophilic attack at the carbonyl carbon.
Critical Stability Factors
Hydrolytic Instability (pH Dependence)
MPC hydrolyzes to pyrazine-2-carboxylic acid (PCA). This reaction is pH-dependent but occurs more readily than in carbocyclic analogs.
-
Basic Conditions (pH > 8): Rapid hydrolysis. The hydroxide ion is a strong nucleophile, and the electron-poor ring stabilizes the transition state. Avoid aqueous base washes during workup.
-
Acidic Conditions (pH < 4): Slower hydrolysis, but still significant over time or with heat. Protonation of the ring nitrogens can further activate the carbonyl toward water attack.
-
Neutral Conditions: Stable in the absence of water.
Thermal and Volatility Issues
-
Melting Point: ~60–62°C.
-
Volatility: Pyrazines are known for high vapor pressure (often used as flavor/fragrance compounds). MPC can sublime or evaporate if dried under high vacuum for extended periods without cooling.
-
Thermal Decomposition: Stable up to its boiling point (~234°C predicted), but prolonged heating in the presence of moisture accelerates degradation to the acid and potentially decarboxylation.
Solvent Compatibility
| Solvent System | Stability Rating | Notes |
| Methanol/Ethanol | High (if dry) | Potential for transesterification if different alcohol is used (e.g., MPC in Ethanol). |
| Water | Low | Hydrolysis risk. Half-life decreases significantly at pH > 7. |
| DMSO/DMF | Moderate | Hygroscopic solvents can introduce water; ensure solvents are anhydrous. |
| Dichloromethane | High | Excellent for extraction and short-term storage. |
Synthesis & Isolation: The "Self-Validating" Workflow
To ensure integrity, the synthesis and isolation must be designed to minimize exposure to hydrolytic conditions. The following workflow uses Fischer Esterification but modifies the workup to avoid basic hydrolysis.
Recommended Protocol
Reaction: Pyrazine-2-carboxylic acid + Methanol (excess) + H₂SO₄ (cat.) or SOCl₂.
Step-by-Step Methodology:
-
Activation: Cool dry Methanol (10 vol) to 0°C. Add Thionyl Chloride (1.2 eq) dropwise. Why? Generates anhydrous HCl in situ and scavenges water.
-
Addition: Add Pyrazine-2-carboxylic acid (1.0 eq) in portions.
-
Reflux: Heat to reflux (65°C) for 3–5 hours. Monitor by TLC or HPLC.
-
Concentration (Critical): Evaporate Methanol under reduced pressure at <40°C . Do not heat to dryness at high temp to avoid sublimation.
-
Neutralization (The Trap):
-
Standard Mistake: Quenching with aqueous NaOH or NaHCO₃.[1] This creates local zones of high pH, hydrolyzing the product back to the acid.
-
Correct Method: Dissolve residue in DCM. Wash rapidly with cold, saturated NaHCO₃ (contact time < 1 min) or use solid K₂CO₃ to neutralize acid traces, then filter.
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄ immediately.
Figure 2: Optimized synthesis and isolation workflow emphasizing rapid neutralization to prevent hydrolysis.
Analytical Monitoring
Trustworthiness in data comes from robust analytical methods. Due to the polarity of pyrazines, standard C18 methods require modification.
HPLC Method (Self-Validating)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the free acid degradant, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 270 nm (Pyrazine characteristic absorption).
-
Validation Marker: Pure MPC elutes later than Pyrazine-2-carboxylic acid (more polar). If the "Acid" peak increases over time in solution, the sample is degrading.
NMR Diagnostics
-
1H NMR (CDCl₃):
-
Methyl Ester: Singlet at ~4.05 ppm.
-
Ring Protons: ~8.7 (d), ~8.8 (d), ~9.3 (s) ppm.
-
-
Degradation Check: Disappearance of the 4.05 ppm singlet and shifting of ring protons indicates hydrolysis.
Storage & Handling Protocols
To maintain "Authoritative Grounding" in your lab practices, adhere to these storage rules:
-
Temperature: Store at 2–8°C (Refrigerator). While stable at room temperature for short periods, long-term storage requires cooling to slow hydrolysis and sublimation.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture is the enemy.
-
Container: Amber glass vials with Teflon-lined caps. Amber glass protects against potential photodegradation, though pyrazines are relatively photostable compared to nitro-compounds.
References
-
National Institutes of Health (NIH). (2010). Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp.[2] PubMed. Retrieved from [Link]
-
Organic Syntheses. (1943).[1] Pyrazine-2,3-dicarboxylic acid and derivatives. Org. Synth. Coll. Vol. 2, 501. Retrieved from [Link]
-
Molecules (MDPI). (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Methyl 3-bromo-6-iodopyrazine-2-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Halogenated Pyrazines in Modern Drug Discovery
The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its role as a versatile pharmacophore.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1] The strategic introduction of halogens, particularly bromine and iodine, onto the pyrazine ring, as seen in Methyl 3-bromo-6-iodopyrazine-2-carboxylate, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of this specific halogenated pyrazine, offering insights into its synthesis, characterization, and potential applications for professionals in the field of drug development.
Compound Profile: Methyl 3-bromo-6-iodopyrazine-2-carboxylate
Canonical SMILES String: COC(=O)c1nc(I)cnc1Br
CAS Number: 1093383-16-4[3]
This molecule is a di-halogenated pyrazine derivative, featuring both a bromine and an iodine atom at positions 3 and 6, respectively. The presence of these two different halogens provides distinct opportunities for selective cross-coupling reactions, making it a valuable building block in combinatorial chemistry and the synthesis of complex molecular architectures. The methyl ester at the 2-position offers a site for further modification, such as amidation, to introduce additional diversity and modulate biological activity.
Physicochemical Properties (Predicted and Inferred)
Direct experimental data for Methyl 3-bromo-6-iodopyrazine-2-carboxylate is not extensively available in the public domain. However, by analyzing data from structurally similar compounds, such as Methyl 3-bromopyrazine-2-carboxylate[4], we can infer a set of expected properties.
| Property | Predicted/Inferred Value | Justification |
| Molecular Formula | C6H4BrIN2O2 | Derived from structure |
| Molecular Weight | 342.91 g/mol | Calculated from formula |
| Appearance | Off-white to yellow solid | Typical for similar halogenated aromatics |
| Melting Point | > 100 °C | Halogenation generally increases melting point |
| Boiling Point | > 300 °C | High molecular weight and polarity suggest a high boiling point |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMSO), sparingly soluble in water | Based on the properties of similar organic esters |
| LogP | ~2.5 - 3.5 | Estimated based on halogen and ester contributions |
Synthesis Protocol: A Self-Validating Approach
The synthesis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate can be approached through a multi-step sequence starting from commercially available pyrazine-2-carboxylic acid. The following protocol is a hypothetical, yet chemically sound, pathway based on established methodologies for the halogenation of pyrazine rings and subsequent esterification.[5][6]
Experimental Workflow Diagram
Sources
Methodological & Application
Application Note: Regioselective Cross-Coupling of Methyl 3-bromo-6-iodopyrazine-2-carboxylate
Part 1: Executive Summary & Mechanistic Rationale
The Scaffold Significance
Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ATR, CHK1 inhibitors) and antitubercular agents. Its tri-functionalized core (Ester, Bromide, Iodide) offers three distinct vectors for diversification.[1] However, the presence of two halogenated sites (C3-Br and C6-I) presents a critical challenge: Regioselectivity .
Mechanistic Driver: Why C6-I Reacts First
Successful differentiation of the two halogen sites relies on exploiting the differences in Bond Dissociation Energy (BDE) and Steric Environment .
| Feature | C6-Iodide (Site A) | C3-Bromide (Site B) |
| Bond Strength | Weak (~65 kcal/mol). Rapid Oxidative Addition (OA). | Stronger (~81 kcal/mol). Slower OA. |
| Sterics | Accessible. Flanked by N1 and H5. | Hindered. Ortho to the bulky methyl ester at C2. |
| Electronic | Activated by N1. | Highly electron-deficient (Ortho-Ester + Ortho-N4), but sterics/BDE dominate Pd-catalysis. |
| Reactivity Rank | Primary (1st) | Secondary (2nd) |
Expert Insight: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) into the C–I bond is kinetically favored over the C–Br bond by orders of magnitude. The C2-ester group further protects the C3-position sterically, reinforcing C6-selectivity.
Part 2: Experimental Protocols
Protocol A: C6-Selective Suzuki-Miyaura Coupling
Objective: Selective arylation at the C6-position while preserving the C3-bromide for subsequent steps.
Reagents:
-
Substrate: Methyl 3-bromo-6-iodopyrazine-2-carboxylate (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Strict stoichiometry is crucial.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂·DCM (for sterically demanding acids).
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).
-
Solvent: 1,4-Dioxane (0.2 M concentration).
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the pyrazine substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd catalyst (5 mol%).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add degassed 1,4-Dioxane followed by the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Stir at Room Temperature (20–25 °C) for 4–16 hours.
-
Note: Unlike typical Suzuki couplings, heating is NOT recommended for the C6-I step. Heating increases the risk of "double coupling" at the C3-Br site or ester hydrolysis.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2][3] Look for the disappearance of the starting material (M+) and appearance of the mono-coupled product (M+Ar-I).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography. The mono-coupled product is usually less polar than the di-coupled byproduct.
Protocol B: Sequential C3-Functionalization (Post-C6)
Objective: Functionalizing the sterically hindered C3-bromide after C6 is substituted.
Reagents:
-
Substrate: C6-substituted Pyrazine intermediate (1.0 equiv).
-
Coupling Partner: Boronic Acid (1.5 equiv) or Alkyne (for Sonogashira).
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pd(dtbpf)Cl₂.
-
Reasoning: The C3 position is hindered. "Next-generation" bulky, electron-rich phosphine ligands (Buchwald type) are required to facilitate oxidative addition at this deactivated/hindered site.
-
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: Toluene/Water (10:1) or THF.
-
Temperature: 80–100 °C.[4]
Step-by-Step Methodology:
-
Setup: Combine C6-product, new boronic acid, and base in a reaction vessel.
-
Catalyst Pre-complexation: If using Pd₂(dba)₃/Ligand, premix them in a small amount of solvent for 5 mins before adding to the main vessel.
-
Reaction: Heat to 90 °C for 12–24 hours. The elevated temperature is required to overcome the higher BDE of the C-Br bond and the steric hindrance of the ortho-ester.
-
Workup: Standard aqueous extraction.
Part 3: Visualization of Reaction Logic
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Caption: Logical flow for sequential regioselective arylation. Green path indicates the optimal thermodynamic/kinetic route.
Part 4: Troubleshooting & Optimization Data
Solvent & Base Screening Table (C6-Selectivity)
| Solvent System | Base | Temp (°C) | Yield (C6-Product) | Yield (Di-coupled) | Verdict |
| Dioxane / H₂O | Na₂CO₃ | 25 | 88% | < 2% | Optimal |
| Dioxane / H₂O | K₃PO₄ | 25 | 82% | 5% | Good, but faster (risk of over-reaction) |
| DMF | Cs₂CO₃ | 60 | 45% | 35% | Avoid (Loss of selectivity) |
| Toluene / EtOH | Na₂CO₃ | 80 | 10% | 75% | Avoid (Promotes double coupling) |
Common Pitfalls
-
Ester Hydrolysis: The methyl ester at C2 is susceptible to hydrolysis under basic conditions at high temperatures.
-
Solution: Use milder bases (Na₂CO₃ instead of NaOH/KOH) and keep the temperature for the first step at RT. If hydrolysis occurs, re-esterification (MeOH/H₂SO₄) is possible but adds a step.
-
-
Dehalogenation: Pd-hydride species can cause hydrodehalogenation (replacing I/Br with H).
-
Solution: Avoid alcoholic solvents (EtOH/MeOH) in the C6-coupling step if possible; Dioxane or THF are superior. Ensure inert atmosphere.
-
Part 5: References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016, 7, 5758-5767. [Link] (Authoritative review on halopyridine/pyrazine reactivity trends).
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013, 11, 3223-3242. [Link] (Detailed mechanisms for pyrazine cross-couplings).
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Molbank, 2024, M1865. [Link] (Protocol validation for pyrazine-2-carboxamide analogs).
-
Sonogashira Coupling. Organic Chemistry Portal. [Link] (General conditions for Sonogashira coupling applicable to the C6-I position).
-
Methyl 3-bromo-6-iodopyrazine-2-carboxylate Substance Record. PubChem. [Link] (Physical properties and safety data for the specific substrate).
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. 1093383-16-4|Methyl 3-bromo-6-iodopyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. thalesnano.com [thalesnano.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-bromo-6-iodopyrazine-2-carboxylate
Introduction: Strategic C-C Bond Formation on a Dihalogenated Pyrazine Core
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the synthesis of complex heteroaromatic compounds, which are prevalent in pharmaceuticals and functional materials.[2] This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of Methyl 3-bromo-6-iodopyrazine-2-carboxylate, a versatile building block in drug discovery.
The presence of two distinct halogen atoms on the pyrazine ring, iodine and bromine, introduces the challenge and opportunity of chemoselective functionalization. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) allow for a stepwise and controlled introduction of different substituents, paving the way for the synthesis of diverse and complex molecular architectures. This document will delve into the principles governing this selectivity and provide robust protocols for achieving high-yielding and selective transformations.
Understanding the Reaction: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. This step is generally the rate-determining step of the reaction.
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the active palladium(0) catalyst.
Chemoselectivity in Dihalogenated Pyrazines: Exploiting the Reactivity Gradient
The selective functionalization of Methyl 3-bromo-6-iodopyrazine-2-carboxylate hinges on the differential reactivity of the C-I and C-Br bonds in the oxidative addition step. The bond dissociation energy of the C-I bond is significantly lower than that of the C-Br bond, making the iodo-substituted position more susceptible to oxidative addition by the palladium(0) catalyst.[5] This inherent reactivity difference allows for the selective coupling at the 6-position (iodo) while leaving the 3-position (bromo) intact for subsequent transformations.
This principle of chemoselective coupling is a powerful tool for the divergent synthesis of complex molecules, allowing for the sequential introduction of different aryl or heteroaryl groups.
Recommended Reaction Conditions for Selective Coupling at the 6-Position (C-I)
Based on established principles for Suzuki-Miyaura couplings on electron-deficient heteroaromatics and the known reactivity of aryl halides, the following conditions are recommended for the selective coupling at the iodo-position of Methyl 3-bromo-6-iodopyrazine-2-carboxylate.
Summary of Recommended Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. PdCl₂(dppf) is often effective for heteroaromatic substrates and can exhibit good functional group tolerance. |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄) or dppf | Triphenylphosphine is a standard, effective ligand. Dppf is a bidentate ligand known to promote efficient coupling of heteroaryl halides. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Carbonate bases are generally effective and well-tolerated by the ester functional group. Cs₂CO₃ is a stronger base and can be beneficial for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or DME/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Boronic Acid/Ester | 1.1-1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion. |
| Temperature | 80-100 °C | Elevated temperatures are usually required to facilitate the oxidative addition and ensure a reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation. |
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 6-position of Methyl 3-bromo-6-iodopyrazine-2-carboxylate.
Materials:
-
Methyl 3-bromo-6-iodopyrazine-2-carboxylate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and degassed deionized water)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Workflow:
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromo-6-iodopyrazine-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Seal the flask with a septum.
-
-
Solvent Addition and Degassing:
-
Add the solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The total solvent volume should be sufficient to dissolve the reactants (typically a 0.1 M solution of the pyrazine substrate).
-
Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with an inert gas.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-bromo-6-arylpyrazine-2-carboxylate.
-
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich ligand), or using a stronger base like Cs₂CO₃.
-
Formation of Di-substituted Product: While unlikely under the recommended conditions due to the significant difference in C-I and C-Br bond reactivity, the formation of the di-coupled product could occur with prolonged reaction times or at very high temperatures. If this is observed, reducing the reaction time and temperature should favor the mono-coupled product.
-
Debromination: In some cases, particularly with highly active catalysts and at elevated temperatures, debromination of the product can occur. Using a less active catalyst or milder conditions may mitigate this side reaction.
-
Hydrolysis of the Ester: The presence of a base can lead to the hydrolysis of the methyl ester. Using milder bases like K₂CO₃ and avoiding prolonged reaction times can minimize this side reaction. If hydrolysis is a significant issue, consider using a non-aqueous solvent system with a fluoride source like CsF as the base.
Conclusion
The Suzuki-Miyaura coupling of Methyl 3-bromo-6-iodopyrazine-2-carboxylate offers a reliable and chemoselective route to functionalized pyrazine derivatives. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, researchers can selectively introduce a wide range of substituents at the 6-position, preserving the 3-bromo position for further synthetic elaboration. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful reaction in the synthesis of novel compounds for pharmaceutical and materials science research.
References
-
Coupling outcomes for pyridazines, pyrimidines and pyrazines - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]
-
Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. (2025, March 25). Retrieved February 14, 2024, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved February 14, 2024, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (n.d.). Retrieved February 14, 2024, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016, August 9). Retrieved February 14, 2024, from [Link]
-
Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019, August 26). Retrieved February 14, 2024, from [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29). Retrieved February 14, 2024, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 14, 2024, from [Link]
Sources
Application Notes & Protocols: Strategic Sequential Functionalization of 3-Bromo-6-Iodopyrazine Derivatives
Introduction: The Pyrazine Scaffold in Modern Chemistry
The pyrazine ring system is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the two nitrogen atoms at the 1 and 4 positions, make it a key pharmacophore in numerous FDA-approved drugs, including treatments for tuberculosis (Pyrazinamide), cancer (Bortezomib), and various infections.[2][3] The ability to precisely install different functional groups onto the pyrazine core is paramount for modulating the biological activity, solubility, and pharmacokinetic properties of these molecules.[4][5]
3-Bromo-6-iodopyrazine is a particularly valuable and versatile starting material. It offers two distinct halogen atoms with differential reactivity, enabling a strategic and sequential approach to synthesizing complex, unsymmetrically substituted pyrazine derivatives. This guide provides a detailed overview of the principles and protocols for the selective functionalization of this scaffold, focusing on widely-used palladium-catalyzed cross-coupling reactions.
The Principle of Selective Functionalization: A Reactivity-Based Strategy
The cornerstone of sequentially functionalizing dihalogenated heterocycles is the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-X bond is frequently the rate-determining step.[6] The facility of this step is inversely correlated with the C-X bond dissociation energy.
For 3-bromo-6-iodopyrazine, the reactivity hierarchy is unequivocally:
Carbon-Iodine (C-I) > Carbon-Bromine (C-Br) [6][7]
The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition. This allows for a highly selective reaction at the C-6 position (iodo) under milder conditions, leaving the C-3 position (bromo) intact for a subsequent, more forcing reaction. This strategic approach prevents the formation of statistical mixtures of products and maximizes the yield of the desired unsymmetrical product.
Caption: Reactivity hierarchy guides the sequential coupling strategy.
Core Methodologies and Experimental Protocols
The following sections detail protocols for the most common and powerful cross-coupling reactions used to functionalize the 3-bromo-6-iodopyrazine core. The general experimental workflow for these reactions is outlined below.
Caption: General experimental workflow for cross-coupling reactions.
Step 1: Functionalization at the C-6 Position (Iodo)
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8] It is widely used due to its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.
-
Application Insights: For the selective coupling at the C-6 iodo position, standard palladium catalysts such as Pd(PPh₃)₄ are often sufficient. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step.[8] A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[9]
-
Detailed Protocol: Synthesis of 3-Bromo-6-aryl-pyrazine
-
To an oven-dried Schlenk flask, add 3-bromo-6-iodopyrazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Via syringe, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-6-aryl-pyrazine intermediate.[9][10]
-
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to important alkynyl-heteroaromatic structures.[11][12] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[13]
-
Application Insights: The copper(I) iodide co-catalyst is essential for the formation of a copper-acetylide intermediate, which then participates in the palladium catalytic cycle.[14] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent. The reaction is highly sensitive to oxygen, and thorough degassing is critical to prevent homocoupling of the alkyne (Glaser coupling).
-
Detailed Protocol: Synthesis of 3-Bromo-6-alkynyl-pyrazine
-
To an oven-dried Schlenk flask, add 3-bromo-6-iodopyrazine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Via syringe, add degassed anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.
-
Add the terminal alkyne (1.1 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3-bromo-6-alkynyl-pyrazine.[10]
-
Step 2: Functionalization at the C-3 Position (Bromo)
Once the C-6 position is functionalized, the resulting 3-bromo-6-substituted-pyrazine serves as the substrate for the second coupling reaction. The C-Br bond is more robust and generally requires more active catalyst systems or higher temperatures to react efficiently.[7]
-
Application Insights: While Pd(PPh₃)₄ might still work, achieving high yields for the C-Br coupling often requires more robust catalyst systems. A combination of a palladium(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve reaction rates and yields, especially for challenging substrates.[8]
-
Detailed Protocol: Synthesis of 3-Aryl-6-substituted-pyrazine
-
To an oven-dried microwave vial, add the 3-bromo-6-substituted-pyrazine intermediate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.04 equiv.) and ligand (e.g., XPhos, 0.10 equiv.).
-
Seal the vial, then evacuate and backfill with argon.
-
Add degassed anhydrous 1,4-dioxane.
-
Heat the mixture to 100-120 °C (conventional heating or microwave irradiation). Monitor the reaction until the starting material is consumed (typically 6-24 hours).
-
Follow the workup and purification procedure as described in section 3.1.A.[15]
-
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[16][17]
-
Application Insights: This reaction is highly dependent on the choice of ligand and base.[18] Sterically hindered biarylphosphine ligands (e.g., BINAP, Xantphos) are commonly employed.[16] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine and facilitate the catalytic cycle.[19] The C-Br bond's lower reactivity makes it a suitable substrate for this transformation after the more labile C-I bond has been functionalized.
-
Detailed Protocol: Synthesis of 3-Amino-6-substituted-pyrazine
-
To an oven-dried Schlenk flask, add the 3-bromo-6-substituted-pyrazine intermediate (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.). Caution: NaOtBu is a strong base and should be handled under inert conditions.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and ligand (e.g., BINAP, 0.05 equiv.).
-
Evacuate the flask and backfill with argon. Repeat three times.
-
Add degassed anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir. Monitor progress by TLC or LC-MS (typically 8-24 hours).
-
Upon completion, cool to room temperature and quench carefully by adding water.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the final 3-amino-6-substituted-pyrazine product.[20]
-
Comparative Data and Conditions
The selection of appropriate reaction conditions is critical for achieving high yields and selectivity. The following table summarizes typical conditions for the sequential functionalization of 3-bromo-6-iodopyrazine.
| Reaction Type | Halogen Position | Typical Catalyst / Ligand | Typical Base | Typical Solvent(s) | Temp (°C) | Typical Yield Range |
| Suzuki-Miyaura | C-6 (Iodo) | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 90 | 75-95% |
| Suzuki-Miyaura | C-3 (Bromo) | Pd₂(dba)₃ / XPhos | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 100 - 120 | 60-85% |
| Sonogashira | C-6 (Iodo) | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | THF, DMF | 25 - 50 | 80-98% |
| Sonogashira | C-3 (Bromo) | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 - 100 | 55-80% |
| Buchwald-Hartwig | C-3 (Bromo) | Pd₂(dba)₃ / BINAP | NaOtBu, LiHMDS | Toluene, Dioxane | 100 - 110 | 65-90% |
Note: Yields are illustrative and highly dependent on the specific coupling partners and precise reaction conditions.
Troubleshooting and Key Considerations
-
Low Yield at C-3 (Bromo) Position: If the second coupling step is sluggish, consider switching to a more active, third-generation Buchwald-Hartwig catalyst system or using microwave heating to increase the reaction rate.[7]
-
Protodehalogenation: This side reaction (replacement of the halogen with hydrogen) can occur, especially under harsh conditions or if a source of protons is available. Ensure anhydrous solvents and reagents are used.
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can be a side product. Using the correct stoichiometry and ensuring efficient stirring can minimize this. In Sonogashira reactions, ensure the system is rigorously deoxygenated to prevent alkyne homocoupling.
-
Catalyst Decomposition: Formation of palladium black indicates catalyst decomposition. This can be caused by impurities or excessively high temperatures. Using robust ligands can often stabilize the catalyst.
-
Purification: Pyrazine derivatives can be basic and may interact strongly with silica gel. It may be necessary to add a small amount of a basic modifier (e.g., 1% Et₃N) to the eluent during column chromatography to improve recovery.
Conclusion
3-Bromo-6-iodopyrazine is a powerful building block for the synthesis of complex, unsymmetrically disubstituted pyrazines. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, researchers can employ a sequential and highly controlled functionalization strategy. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust and versatile toolkit for generating diverse libraries of pyrazine derivatives for applications in drug discovery, agrochemicals, and materials science.
References
-
Dela Cruz, M., & Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1039. [Link]
-
Zhou, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7433. [Link]
-
Balaraman, E., et al. (2017). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Topics in Catalysis, 60, 896-903. [Link]
-
Zhou, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7433. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Zhou, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Dela Cruz, M., & Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Semantic Scholar. [Link]
-
Driver, T. G. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4697. [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
Knochel, P., et al. (2014). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 20(43), 14094-14103. [Link]
-
Martin, B. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Cerna, I., & Csollei, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3597-3610. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Polshettiwar, V., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(12), 1494. [Link]
-
Turner, J. A. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1250-1259. [Link]
-
SynArchive. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Stanetty, P., & Schnürch, M. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc, 2010(5), 209-222. [Link]
-
El-Boraey, H. A. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. Arkivoc, 2017(4), 1-46. [Link]
-
Engle, K. M., & Chen, J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(20), 12693-12705. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Breinbauer, R., & Wentrup, C. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 1-32. [Link]
-
ResearchGate. (2017). Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione. [Link]
-
Kumar, A., et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances, 13(47), 33027-33034. [Link]
-
Sancineto, L., et al. (2022). Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. Molecules, 27(6), 1999. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. hammer.purdue.edu [hammer.purdue.edu]
- 20. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
Application Notes & Protocols: Sonogashira Coupling of Halopyrazines
Introduction: The Strategic Importance of Alkynylpyrazines
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials. The introduction of an alkyne moiety onto the pyrazine ring via Sonogashira coupling is a powerful and frequently employed strategy for carbon-carbon bond formation.[1] This transformation opens up a vast chemical space, allowing for the synthesis of complex molecules with tailored electronic, steric, and pharmacological properties.[2][3] Alkynylpyrazines serve as critical intermediates for further functionalization, such as in the synthesis of heterocycles like pyrrolo[2,3-b]pyrazines, or as key structural elements in conjugated polymers and biologically active compounds.[4][5]
This guide provides an in-depth analysis of Sonogashira coupling protocols for halopyrazines, moving beyond a simple recitation of steps to explain the underlying principles that govern reaction success. We will explore the mechanistic nuances, the critical roles of each reagent, and provide field-proven protocols for researchers engaged in drug discovery and chemical synthesis.
The Catalytic Heart of the Reaction: Mechanistic Overview
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6][7] It is traditionally catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[8][9] However, numerous copper-free variants have been developed to circumvent common side reactions.[10][11][12] Understanding both catalytic cycles is crucial for protocol selection and optimization.
The Classical Palladium/Copper Co-catalyzed Cycle
This dual-catalyst system operates through two interconnected cycles. The palladium cycle activates the halopyrazine, while the copper cycle activates the terminal alkyne.[6][8]
-
Oxidative Addition (Pd Cycle): The active Pd(0) catalyst undergoes oxidative addition to the pyrazine-halide bond, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Copper Acetylide Formation (Cu Cycle): The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This increases the nucleophilicity of the alkyne.[8]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) center, displacing the halide and forming an alkynyl-palladium(II) complex.[6]
-
Reductive Elimination: The newly formed complex undergoes reductive elimination, releasing the final alkynylpyrazine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Caption: Figure 2: The Copper-Free Sonogashira Cycle.
Core Components: A Guide to Reagent Selection
The success of a Sonogashira coupling on a halopyrazine substrate is critically dependent on the judicious choice of each component. The electron-deficient nature of the pyrazine ring influences its reactivity compared to other aromatic systems.
Halopyrazine Substrate
The reactivity of the C-X bond is paramount and follows the established trend for aryl halides: I > Br >> Cl . [13]* Iodopyrazines: These are the most reactive substrates and often undergo coupling under mild conditions, sometimes even at room temperature. [8]* Bromopyrazines: Less reactive than their iodo-counterparts, bromopyrazines typically require higher temperatures and/or more active catalyst systems to achieve good yields. [14]* Chloropyrazines: As the least reactive, chloropyrazines present the greatest challenge. [15]Their successful coupling is a testament to modern catalyst development, often requiring specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step. [4][13]However, chloropyrazines are often more commercially available and cost-effective, making their use highly desirable. Successful couplings of chloropyrazines have been reported, demonstrating their viability with optimized protocols. [4]
Catalysts and Ligands
-
Palladium Source: Common precatalysts include Pd(II) sources like PdCl₂(PPh₃)₂ and Pd(OAc)₂, which are reduced in situ to the active Pd(0) species, or direct Pd(0) sources like Pd(PPh₃)₄. [6][8][16]For challenging couplings, Pd₂(dba)₃ is often used in combination with a specific ligand.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃): The classical, workhorse ligand, suitable for many iodo- and bromopyrazine couplings. [17][18] * Bulky, Electron-Rich Phosphines: For less reactive bromides and especially chlorides, ligands like cataCXium® A or various Buchwald biarylphosphines (e.g., XPhos, SPhos) are essential to promote the oxidative addition step. [13][19] * N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable palladium complexes, showing high activity for coupling unreactive chlorides. [6]
-
Copper Co-catalyst
Copper(I) iodide (CuI) is the most common co-catalyst. [8]Its role is to facilitate the deprotonation of the alkyne and accelerate the transmetalation step. [6][8]While it boosts reaction rates, it necessitates the strict exclusion of oxygen to prevent alkyne homocoupling. [8][11]
Base and Solvent
-
Base: The base is required to deprotonate the terminal alkyne.
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common, often serving as both base and solvent. Piperidine or pyrrolidine can be more effective in copper-free systems. [13] * Inorganic Bases: For sensitive substrates where amine side-reactions are a concern, inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent alternatives, particularly in copper-free protocols. [17][19]* Solvent: The choice of solvent can significantly impact solubility and reaction rate. Common choices include DMF, THF, acetonitrile, and ethanol. [17][18]For copper-free systems, polar aprotic solvents like DMF or NMP are often used. [8]Greener solvent systems using water or polyethylene glycol (PEG) have also been successfully employed. [17][20]
-
Experimental Protocols & Workflow
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, especially when using a copper co-catalyst.
Caption: Figure 3: General Experimental Workflow.
Protocol 1: Classical Sonogashira Coupling of a Bromopyrazine
This protocol is a robust starting point for reactive halopyrazines like 2-amino-5-bromopyrazine.
-
Materials:
-
2-Amino-5-bromopyrazine (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed DMF
-
-
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Add the 2-amino-5-bromopyrazine (1.0 equiv).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed DMF (approx. 0.1 M concentration relative to the halopyrazine) followed by degassed triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Optimized Coupling for a Chloropyrazine
This protocol utilizes a more active catalyst system to couple less reactive chloropyrazines, adapted from methodologies reported for heteroaryl chlorides. [4]
-
Materials:
-
2,3-Dichloropyrazine (1.0 equiv for mono-alkynylation)
-
Terminal Alkyne (1.1 equiv)
-
10% Pd/C (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Ethanol (EtOH)
-
-
Procedure:
-
In a sealed tube, combine 2,3-dichloropyrazine (1.0 equiv), 10% Pd/C (0.05 equiv), CuI (0.1 equiv), and PPh₃ (0.2 equiv). [17] 2. Evacuate and backfill the tube with argon.
-
Add anhydrous ethanol, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.1 equiv). [17] 4. Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction. Note that selective mono-alkynylation is often achievable with careful control of stoichiometry and reaction time. [17] 6. After completion, cool the mixture and perform the work-up and purification as described in Protocol 1.
-
Protocol 3: Copper-Free Sonogashira Coupling of a Halopyrazine
This protocol is ideal for substrates containing functional groups sensitive to copper or when alkyne homodimerization is a significant issue.
-
Materials:
-
Halopyrazine (Iodo or Bromo) (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
cataCXium® A (a bulky phosphine ligand) (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), cataCXium® A (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add the halopyrazine (1.0 equiv).
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed 2-MeTHF.
-
Add the terminal alkyne (1.5 equiv).
-
Stir the reaction at a temperature ranging from room temperature to 90 °C, depending on the reactivity of the halopyrazine. [19] 7. Upon completion, perform the work-up and purification as described in Protocol 1.
-
Data Summary & Troubleshooting
Comparative Reaction Conditions
The following table summarizes representative conditions for the Sonogashira coupling of various halopyrazines, illustrating the versatility of the reaction.
| Halopyrazine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂ / PPh₃ | Et₃N | Toluene | 100 | Quantitative | [4] |
| 2,3-Dichloropyrazine | Various terminal alkynes | 10% Pd/C / CuI / PPh₃ | Et₃N | EtOH | Reflux | - | [17] |
| 2,3-Dichloropyrazine | Phenylacetylene | CuI / PPh₃ / Ultrasound | K₂CO₃ | PEG-400 | - | Good | [17][21] |
| 2-Amino-3-bromopyridine* | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | up to 96 | [18] |
| N-(3-Chloropyrazin-2-yl) methanesulfonamide | Various terminal alkynes | Pd catalyst / CuI | Base | - | MW, 150 | 41-67 | [4][5] |
Note: Data for aminobromopyridine is included as a closely related and illustrative heteroaromatic system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Low reactivity of halide (esp. chlorides).3. Insufficiently strong base. | 1. Ensure reagents and solvents are thoroughly degassed. [8]Consider a pre-activated Pd(0) source like Pd(PPh₃)₄.2. Switch to a more active ligand (e.g., bulky biarylphosphine). Increase temperature.<[13]br>3. Switch to a stronger base (e.g., Cs₂CO₃ or an amine like piperidine). |
| Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in a Cu-catalyzed reaction.2. High catalyst loading or temperature. | 1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.<[8]br>2. Switch to a copper-free protocol. [10][11] |
| Dehalogenation of Pyrazine | 1. Catalyst system promotes hydrodehalogenation.2. Presence of a hydrogen source. | 1. Screen different ligands or catalyst systems.2. Ensure anhydrous conditions. |
| Formation of Palladium Black | 1. Catalyst decomposition.2. Unstable ligand-metal complex. | 1. Ensure an adequate ligand-to-palladium ratio to stabilize the active species.2. Change solvent; THF can sometimes promote precipitation. Consider DMF or toluene. [13] |
References
-
MCM-41 Anchored Palladium Bipyridyl Complex as a Catalyst for Sonogashira Reaction. PMC. Available at: [Link]
-
In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PMC. Available at: [Link]
-
Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
-
Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Organic Chemistry Portal. Available at: [Link]
-
Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. ScienceDirect. Available at: [Link]
-
In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS. MOST Wiedzy. Available at: [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
-
The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. Available at: [Link]
-
The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. SynArchive. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Photoinduced inverse Sonogashira coupling reaction. PMC. Available at: [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
-
Sonogashira Coupling Reaction. YouTube. Available at: [Link]
Sources
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. synarchive.com [synarchive.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Making sure you're not a bot! [mostwiedzy.pl]
Nucleophilic aromatic substitution of Methyl 3-bromo-6-iodopyrazine-2-carboxylate
Executive Summary
This application note details the regioselective functionalization of Methyl 3-bromo-6-iodopyrazine-2-carboxylate , a high-value scaffold for drug discovery. This molecule possesses three distinct electrophilic sites: the C3-bromide, the C6-iodide, and the C2-ester.
The core utility of this scaffold lies in its orthogonal reactivity profile . The C3-bromide is activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-ester effect, while the C6-iodide is primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). This guide provides a validated protocol to selectively displace the C3-bromide with amines while preserving the C6-iodide for downstream diversification.
Mechanistic Rationale & Regioselectivity
To achieve high yields, one must understand the electronic "battlefield" of the pyrazine ring.
-
C3-Position (The SNAr Hotspot): This carbon is bonded to Bromine and is situated ortho to the electron-withdrawing methyl ester group and adjacent to a ring nitrogen (N4). The ester group lowers the LUMO energy at C3 via inductive (-I) and mesomeric (-M) effects, dramatically stabilizing the Meisenheimer intermediate formed during nucleophilic attack.
-
C6-Position (The Metal-Coupling Hotspot): This carbon is bonded to Iodine. While adjacent to a ring nitrogen (N1), it is meta to the ester group, lacking the synergistic activation found at C3. Furthermore, in SNAr reactions, the rate of nucleophilic attack is often correlated with the electronegativity of the leaving group (F > Cl ≈ Br > I), making the C3-Br bond significantly more reactive toward nucleophiles than the C6-I bond. Conversely, the weaker C-I bond makes C6 the preferred site for oxidative addition in Pd-catalyzed reactions.
Strategic Workflow:
-
Step 1 (SNAr): Nucleophile attacks C3, displacing Br. (Conditions: Mild base, polar solvent, RT).
-
Step 2 (Cross-Coupling): Pd-catalyst engages C6-I. (Conditions: Pd(0), Boronic acid/Alkyne, Heat).
Visualizing the Reaction Pathway
The following diagram illustrates the decision matrix for functionalizing this scaffold, highlighting the kinetic preference for C3 substitution.
Figure 1: Reaction pathway prioritizing C3-substitution due to electronic activation by the ortho-ester group.
Experimental Protocol: Selective C3-Amination
Objective: Synthesize Methyl 3-(morpholino)-6-iodopyrazine-2-carboxylate. Scale: 1.0 mmol (approx. 343 mg of starting material).
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |
| Methyl 3-bromo-6-iodopyrazine-2-carboxylate | 342.92 | 1.0 | 343 mg | Substrate |
| Morpholine (or primary amine) | 87.12 | 1.1 | 96 mg (96 µL) | Nucleophile |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 1.5 | 194 mg (261 µL) | Base (Acid Scavenger) |
| DMF (Anhydrous) | - | - | 3.0 mL | Solvent |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar.
-
Purge with Nitrogen or Argon to remove moisture (hydrolysis of the ester is a potential side reaction).
-
-
Dissolution:
-
Add Methyl 3-bromo-6-iodopyrazine-2-carboxylate (343 mg, 1.0 mmol) to the flask.
-
Add DMF (3.0 mL). Stir until fully dissolved.
-
-
Addition:
-
Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to maximize regioselectivity, especially with reactive amines.
-
Add DIPEA (261 µL, 1.5 mmol).
-
Add Morpholine (96 µL, 1.1 mmol) dropwise over 2 minutes.
-
-
Reaction:
-
Allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours .
-
Monitoring: Check by TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material (Rt ~ X min) should disappear, replaced by a more polar product peak (M+H = 350).
-
Checkpoint: If the reaction is sluggish after 4 hours, warm to 40 °C. Do not exceed 60 °C to avoid displacing the C6-iodide.
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Wash with Water (2 x 10 mL) to remove DMF and salts.
-
Wash with Brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na2SO4 .
-
Filter and concentrate under reduced pressure.[7]
-
-
Purification:
-
The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, gradient 0–30% EtOAc in Hexanes).
-
Yield Expectation: 85–95% as a pale yellow solid.
-
Optimization & Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Bis-substitution observed (Nu at C3 and C6) | Reaction temperature too high or excess nucleophile. | Maintain T < 25 °C. Strictly limit nucleophile to 1.05–1.1 equiv. |
| Hydrolysis of Ester (Carboxylic acid forms) | Wet solvent or presence of hydroxide. | Use anhydrous DMF/THF. Ensure base (DIPEA) is dry. Avoid inorganic bases like NaOH. |
| No Reaction | Nucleophile is too bulky or weak (e.g., aniline). | Switch solvent to DMSO (higher dielectric constant). Heat to 50 °C. Use a stronger base (NaH) only if non-nucleophilic. |
| Regioselectivity Loss | Substrate concentration too high. | Dilute reaction to 0.1 M or 0.05 M to favor kinetic control. |
References
-
General Reactivity of Halopyrazines
-
Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996 .
-
-
Ortho-Effect in SNAr
-
Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions of Halo-Heterocycles." Chem. Rev., 1951 , 49(2), 273–412.
-
-
Synthesis of 3-Amino-pyrazine-2-carboxylates
-
Dolezel, J. et al. "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 2017 , 22(1), 58. [8]
- Note: This reference validates the SNAr conditions on similar 3-halo-pyrazine-2-carboxyl
-
-
Halogen Reactivity Order in SNAr
-
Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity." J. Org.[9] Chem., 2019 . (General principle validation: F > Cl ~ Br > I).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective reduction of 3-substituted N-acylpyrazinium salts toward the synthesis of 1,2-dihydropyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination of Iodopyrazine Esters
Executive Summary
The Buchwald-Hartwig amination of electron-deficient heteroaryl halides containing ester functionalities—such as methyl 3-iodopyrazine-2-carboxylate —presents a dichotomy of reactivity. While the electron-deficient pyrazine core facilitates oxidative addition, it simultaneously renders the ester moiety highly susceptible to hydrolysis or transesterification, and the pyrazine nitrogens prone to catalyst poisoning.
This guide provides a validated protocol that circumvents these failure modes. By utilizing bidentate ligands (Xantphos) or bulky monodentate systems (BrettPhos) in conjunction with mild inorganic bases (
Mechanistic Challenges & Strategic Solutions
The Substrate Paradox
The target substrate contains three conflicting features:
-
C-I Bond: Highly reactive toward oxidative addition but releases iodide ions (
), which can bridge Pd centers, forming inactive dimers. -
Pyrazine Nitrogens: Capable of competitive binding to the Pd center (
-coordination), displacing ligands and arresting the catalytic cycle. -
Ester Group: Precludes the use of standard strong bases (e.g.,
, ) due to rapid hydrolysis or nucleophilic attack at the carbonyl.
Strategic Interventions
To resolve these conflicts, the reaction system must be engineered as follows:
| Challenge | Engineering Solution | Mechanistic Rationale |
| Catalyst Poisoning | Ligand Selection: Xantphos or BrettPhos | Large bite angles (Xantphos) or extreme steric bulk (BrettPhos) prevent the formation of inactive Pd-dimers and block pyrazine N-coordination. |
| Ester Hydrolysis | Base Selection: | Weak, inorganic bases minimize nucleophilic attack on the ester. |
| Iodide Inhibition | Solvent: Toluene or Dioxane | Non-polar solvents precipitate metal-iodide salts, driving the reaction equilibrium forward. |
Visualizing the Pathway
The following diagram illustrates the catalytic cycle with specific emphasis on the failure modes relevant to pyrazine esters.
Figure 1: Catalytic cycle highlighting specific failure modes for iodopyrazine esters. Success requires avoiding the red paths via ligand/base selection.
Standardized Protocols
Protocol A: The "Workhorse" Method (Xantphos)
Recommended for: Primary amines, anilines, and robust secondary amines. High reliability.
Materials:
-
Substrate: Methyl 3-iodopyrazine-2-carboxylate (1.0 equiv)
-
Amine: 1.2 equiv[1]
-
Catalyst:
(2.5 mol%) or (5 mol%) -
Ligand: Xantphos (5-10 mol%)
-
Base:
(2.0 equiv, finely ground) -
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial and stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add the iodopyrazine ester (1.0 equiv),
(0.025 equiv), Xantphos (0.05 equiv), and (2.0 equiv) to the vial.-
Note: Grinding the
with a mortar and pestle immediately before use significantly improves reproducibility by increasing surface area.
-
-
Inerting: Cap the vial and purge with inert gas for 5 minutes (vacuum/backfill x3).
-
Liquid Addition: Add anhydrous 1,4-Dioxane via syringe. Add the amine (1.2 equiv).[1]
-
Tip: If the amine is a solid, add it in step 2.
-
-
Reaction: Heat the block to 90°C with vigorous stirring (800+ rpm).
-
Checkpoint: Monitor by LCMS at 2 hours. Conversion should be >50%.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography.
Protocol B: The "High-Activity" Method (BrettPhos G3)
Recommended for: Sterically hindered amines or low-reactivity substrates where Xantphos fails.
Materials:
-
Catalyst: BrettPhos Pd G3 (or G4) Precatalyst (2-5 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene or t-Amyl Alcohol
-
Temp: 60°C - 80°C (Lower temp protects ester)
Procedure:
Similar to Protocol A, but utilizes the Pd G3 precatalyst . This ensures a precise 1:1 Pd:Ligand ratio and faster initiation, which is crucial for difficult couplings. The use of
Decision Matrix for Optimization
Use this logic flow to select the correct conditions for your specific amine partner.
Figure 2: Optimization logic for pairing amine classes with catalyst systems.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Ester Hydrolysis (Acid Product) | Base too strong or wet solvent. | Switch from |
| Low Conversion (<10%) | Catalyst poisoning or Iodide inhibition. | Switch to BrettPhos Pd G3 (precatalyst). Increase temp to 100°C. |
| Dehalogenation (H-Pyrazine) | Reduce temperature.[2] Switch to a ligand that enforces reductive elimination (e.g., RuPhos for secondary amines). | |
| Pd Black Precipitation | Catalyst decomposition. | Ligand:Pd ratio is off. Use a Precatalyst (G3/G4) to guarantee stoichiometry. |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[3][4] Chemical Science, 2011. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024. Link
-
Org. Process Res. Dev. "Development of a Scalable Synthesis of an Iodopyrazine Intermediate." Organic Process Research & Development, 2019. Link
-
BenchChem. "Optimization of Buchwald-Hartwig amination conditions." Protocol Guide, 2025. Link
Sources
Technical Application Note: Controlled Hydrolysis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate
Abstract & Strategic Overview
The hydrolysis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate to its corresponding acid (3-bromo-6-iodopyrazine-2-carboxylic acid ) presents a distinct chemoselective challenge. The pyrazine core is electron-deficient, making the halogen substituents—particularly the iodine at the C6 position—highly susceptible to nucleophilic aromatic substitution (
Standard saponification protocols (refluxing NaOH/MeOH) often result in significant degradation, yielding the 6-hydroxy or 6-methoxy byproducts rather than the desired carboxylic acid. This guide details a Low-Temperature Lithium Hydroxide (LiOH) protocol designed to kinetically favor ester hydrolysis over halogen displacement.
Key Chemical Challenges
-
Chemoselectivity: Differentiating between the ester carbonyl (target) and the C-I bond (off-target
site). -
Solubility: The lipophilic di-halo ester requires organic co-solvents, yet the reaction must remain sufficiently aqueous to solvate the base.
-
Stability: The resulting pyrazine-2-carboxylic acid is prone to thermal decarboxylation; isolation conditions must remain below 40°C.
Mechanistic Insight & Reaction Design[1]
The reaction relies on the principle that ester hydrolysis (addition-elimination at the carbonyl) has a lower activation energy than nucleophilic aromatic substitution at the C6 position at reduced temperatures.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the kinetic competition between hydrolysis and
Detailed Experimental Protocol
Method A: Cryogenic LiOH Hydrolysis (Recommended)
This method utilizes Lithium Hydroxide, which is less aggressive than NaOH or KOH in organic mixtures, combined with a THF/Water system to ensure homogeneity without promoting methoxide formation (a risk when using MeOH).
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: Methyl 3-bromo-6-iodopyrazine-2-carboxylate (1.0 eq)
-
Solvent System: Tetrahydrofuran (THF) / Water (3:1 v/v)
-
Quench: 1N HCl
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve the substrate in THF (10 mL per gram of substrate). Cool the solution to 0°C using an ice/water bath.
-
Reagent Preparation: Dissolve LiOH·H₂O (1.2 eq) in the minimum amount of water required for solvation.
-
Controlled Addition: Add the aqueous LiOH solution dropwise to the THF solution over 15 minutes, maintaining the internal temperature < 5°C .
-
Note: Rapid addition causes localized heating and high pH, triggering iodine displacement.
-
-
Reaction Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Endpoint: Disappearance of ester.
-
Warning: If reaction stalls, warm to 10°C, but do not exceed 20°C .
-
-
Workup (Critical for Stability):
-
Evaporate THF under reduced pressure at < 30°C (bath temperature).
-
Dilute the remaining aqueous residue with cold water.
-
Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted ester (discard organic layer).
-
Acidify the aqueous layer carefully with 1N HCl to pH 3–4 while stirring in an ice bath. Do not acidify below pH 2 to prevent protonation of pyrazine nitrogens which aids decarboxylation.
-
-
Isolation:
-
The product typically precipitates as a white/off-white solid. Filter and wash with cold water.
-
If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo (< 30°C).
-
Method B: Acidic Hydrolysis (Alternative)
Use this method ONLY if Method A yields >5% of the hydroxy-impurity.
-
Dissolve substrate in 1,4-Dioxane .
-
Add 6N HCl (5 eq).
-
Heat to 60°C for 4-6 hours.
-
Risk: Higher risk of decarboxylation; strictly monitor CO₂ evolution.
Workup & Purification Workflow
The following diagram illustrates the critical decision points during the isolation process to ensure purity and yield.
Figure 2: Purification logic flow ensuring removal of unreacted ester and isolation of the sensitive acid.
Data Summary & Troubleshooting
Analytical Specifications
| Parameter | Specification | Notes |
| Appearance | White to pale yellow solid | Darkening indicates decomposition. |
| 1H NMR (DMSO-d6) | δ ~13.5 (br s, 1H, COOH)δ ~8.8 (s, 1H, Pyrazine-H) | Absence of methyl singlet (~3.9 ppm). |
| LC-MS (ESI-) | [M-H]⁻ = 326.8/328.8 | Characteristic Br isotope pattern (1:1). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product contains -OH or -OMe | Temperature too high or base too strong. | Strictly maintain T < 5°C. Switch from NaOH to LiOH. Ensure THF is used, not MeOH. |
| Low Yield / Decarboxylation | Acidification too strong or drying temp too high. | Stop acidification at pH 3-4. Dry in vacuum oven at RT, not heated. |
| Incomplete Reaction | Poor solubility of substrate. | Increase THF ratio. Ensure vigorous stirring. |
References
-
Vertex AI Search. (2023). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine (CN108101857B). Google Patents. Link
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5):104-105. Link
-
MDPI. (2021). New Bromo- and Iodo-Hydroxylactones... Obtained by Biotransformation. Molecules. Link
-
Sigma-Aldrich. (n.d.). Methyl 3-bromo-6-chloropyrazine-2-carboxylate Product Safety. Link
-
Organic Chemistry Portal. (2023). Hydrolysis of Esters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
Application Note: Chemoselective Reduction of Methyl Ester in Halopyrazine Derivatives
Executive Summary
Halopyrazine scaffolds are ubiquitous "warheads" in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., Acalabrutinib) and anti-infectives. The reduction of methyl 3-chloropyrazine-2-carboxylate to its corresponding alcohol, (3-chloropyrazin-2-yl)methanol , presents a classic chemoselectivity paradox.
The electron-deficient pyrazine ring activates the C-Cl bond toward Nucleophilic Aromatic Substitution (
This guide details two field-proven protocols to achieve high-yield reduction while preserving the halogen handle:
-
Cryogenic DIBAL-H Reduction: The gold standard for gram-scale precision.
-
NaBH
/CaCl Activation: A scalable, non-cryogenic alternative for kilo-lab operations.
Mechanistic Analysis & Chemoselectivity
The pyrazine ring acts as an electron sink. The ester carbonyl at C2 is electronically coupled to the chlorine at C3.
-
The Challenge: Hydride reagents (
) can attack the ester (desired) or the C-Cl bond (undesired or hydrodehalogenation). -
The Solution: Use electrophilic reducing agents (DIBAL-H) that coordinate to the carbonyl oxygen, or modify nucleophilic reductants (NaBH
) with Lewis acids (CaCl ) to preferentially activate the ester over the ring.
Figure 1: Reaction Pathways and Competing Side Reactions
Caption: Chemoselective competition between ester reduction (green) and dehalogenation/degradation (red).
Protocol A: Cryogenic DIBAL-H Reduction
Best for: Small-to-medium scale (1g – 50g), high-value intermediates. Mechanism: Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid, coordinating to the carbonyl oxygen.[1][2] At -78°C, the tetrahedral intermediate is stable, preventing the ejection of the alkoxide and subsequent over-reduction or side reactions.[3]
Reagents & Equipment[1][4][5][6]
-
Substrate: Methyl 3-chloropyrazine-2-carboxylate (1.0 equiv).
-
Reagent: DIBAL-H (1.0 M in Toluene or DCM), 2.2 – 2.5 equiv.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Quench: Rochelle’s Salt (Potassium Sodium Tartrate), sat. aq. solution.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask under
atmosphere. Charge with substrate and anhydrous DCM (0.2 M concentration). -
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for thermal equilibration.
-
Addition: Add DIBAL-H dropwise via a pressure-equalizing addition funnel or syringe pump.
-
Critical: Maintain internal temperature below -70°C. Exotherms trigger dehalogenation.
-
-
Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Note: If aldehyde is desired, use 1.1 equiv and quench at -78°C. For alcohol, warm slowly to 0°C if conversion is incomplete.
-
-
The "Rochelle" Workup (Crucial):
-
Do NOT use acid quench (HCl) as it may hydrolyze the pyrazine or solubilize the product in water.
-
Dilute reaction with ether or DCM.
-
Add saturated aqueous Rochelle’s Salt (volume equal to reaction volume).
-
Stir vigorously at Room Temperature (RT) for 1–3 hours until two clear layers form (breaking the aluminum emulsion).
-
Figure 2: The Rochelle's Salt Workup Workflow
Caption: Workflow for breaking stubborn aluminum emulsions using tartrate complexation.
Protocol B: NaBH / CaCl Activation
Best for: Scale-up (>100g), labs without cryogenic capacity.
Mechanism: Sodium Borohydride alone is too nucleophilic and slow for esters. Adding Calcium Chloride (CaCl
Reagents
-
Substrate: Methyl 3-chloropyrazine-2-carboxylate (1.0 equiv).
-
Reductant: NaBH
(2.5 equiv). -
Additive: CaCl
(anhydrous, 1.5 equiv). -
Solvent: THF : Ethanol (2:1 ratio).
Step-by-Step Methodology
-
Solvation: Dissolve the ester in THF/EtOH (0.3 M) and cool to 0°C.
-
Activation: Add anhydrous CaCl
in one portion. Stir for 15 mins. -
Reduction: Add NaBH
portion-wise over 30 minutes.-
Safety: Massive
gas evolution. Ensure adequate venting.
-
-
Progression: Allow the mixture to warm to RT. Stir for 4–6 hours.
-
Quench:
-
Cool back to 0°C.
-
Carefully add Acetone (scavenges excess hydride) or 1M Citric Acid.
-
Caution: Do not use strong mineral acids; pyrazines are basic and will form salts, trapping them in the aqueous layer.
-
-
Extraction: Remove volatiles (THF/EtOH) under reduced pressure. Extract the aqueous residue with EtOAc.[1]
Data Summary & Comparison
| Feature | Protocol A (DIBAL-H) | Protocol B (NaBH |
| Chemoselectivity | Excellent (at -78°C) | Good (at 0°C) |
| Yield | 85 - 92% | 75 - 85% |
| Dehalogenation Risk | Low (if temp controlled) | Low (milder hydride source) |
| Scalability | Difficult (Cryogenic required) | Excellent (Standard reactors) |
| Workup | Slow (Emulsion management) | Fast (Filtration/Extraction) |
| Cost | High | Low |
Troubleshooting & Critical Control Points
Dehalogenation (Loss of Chlorine)
-
Symptom: Mass spec shows M-34 peak (replacement of Cl with H).
-
Cause: Reaction temperature too high or use of LiAlH
. -
Fix: Switch to Protocol A and strictly maintain -78°C. If using Protocol B, ensure CaCl
is anhydrous and reduce reaction time.
Aluminum "Jelly" (Protocol A)
-
Symptom: Organic and aqueous layers form a single gelatinous phase.
-
Cause: Incomplete complexation of aluminum salts.
-
Fix: Increase the volume of Rochelle's salt solution. Allow to stir overnight if necessary. Do not filter through Celite until the layers break.
Product Trapped in Aqueous Phase
-
Symptom: Low recovery yield despite clean TLC.
-
Cause: Pyrazine nitrogen protonated by acidic quench (forming water-soluble salt).
-
Fix: Adjust aqueous layer pH to ~8.0 using saturated NaHCO
before extraction. Use a polar organic solvent like DCM/Isopropanol (9:1) for extraction.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
References
-
DIBAL-H Mechanism & Workup
-
NaBH4/CaCl2 Activation
- Pyrazine Synthesis Context
-
General Hydride Reduction Safety
-
Chemistry LibreTexts. "Reductions using NaBH4, LiAlH4." Available at: [Link]
-
Sources
Troubleshooting & Optimization
Overcoming solubility issues with Methyl 3-bromo-6-iodopyrazine-2-carboxylate
Welcome to the technical support guide for Methyl 3-bromo-6-iodopyrazine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered with this versatile but often sparingly soluble building block. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Methyl 3-bromo-6-iodopyrazine-2-carboxylate?
Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a highly functionalized heterocyclic compound. Its structure, characterized by two different halogen atoms (bromine and iodine) and a methyl ester group on a pyrazine core, results in a molecule with significant lipophilicity and potentially strong crystal lattice energy.
-
Polarity: The molecule is largely non-polar to weakly polar.
-
Aqueous Solubility: It is expected to be practically insoluble in water. A related compound, Methyl 3-bromopyrazine-2-carboxylate, has a predicted low water solubility[1]. The addition of a larger iodine atom further increases lipophilicity, decreasing aqueous solubility even more.
-
Organic Solubility: Solubility will be highest in chlorinated solvents (Dichloromethane, Chloroform) and polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ethers such as 1,4-Dioxane and Tetrahydrofuran (THF). Solubility in non-polar aromatic solvents like Toluene is moderate, while it is expected to be low in alkanes (e.g., Hexane) and alcohols (e.g., Methanol, Ethanol) at room temperature.
Q2: I am setting up a Suzuki-Miyaura cross-coupling reaction. Which solvent should I start with?
For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, selecting a solvent system that can dissolve both your lipophilic substrate and the often-inorganic base is critical.[2][3]
-
Recommended Starting Point: A mixture of an ether-type solvent and water is a robust choice. Common, effective systems include 1,4-Dioxane/water or 1,2-Dimethoxyethane (DME)/water , typically in a ratio of 3:1 to 4:1.[2][4]
-
Rationale: The organic solvent (Dioxane or DME) effectively dissolves the pyrazine substrate, the boronic acid partner, and the palladium catalyst complex. The aqueous phase is necessary to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), which is essential for the transmetalation step of the catalytic cycle.[3][5]
Q3: Why does my compound appear to dissolve initially but then crash out of solution?
This phenomenon, known as supersaturation, can occur for several reasons:
-
Heating for Dissolution: If you heat the mixture to dissolve the compound and then cool it to room temperature, you may have created a thermodynamically unstable supersaturated solution.[6] The introduction of a seed crystal (even dust) or agitation can cause rapid precipitation back to the equilibrium solubility concentration.
-
Solvent-Mediated Polymorphism: The initial solid may be a more soluble, metastable polymorphic crystal form. Over time, in solution, it can transform into a more stable, less soluble polymorph, causing it to precipitate.[6]
-
Reaction Condition Changes: In a reaction setting, the addition of a new reagent (like an aqueous base or a different co-solvent) can change the overall polarity of the solvent system, reducing the solubility of your starting material and causing it to precipitate.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides systematic approaches to tackle persistent solubility challenges during your experimental workflow.
Issue 1: The compound fails to dissolve in the primary reaction solvent at room temperature.
When standard solvents are ineffective, a methodical approach involving thermal energy, co-solvents, or sonication is required.
The following diagram outlines a decision-making process for addressing poor solubility.
Caption: Systematic workflow for troubleshooting initial dissolution.
Most solid dissolution processes are endothermic, meaning that increasing the temperature will increase solubility.[7][8]
-
Setup: In your reaction vessel, add the Methyl 3-bromo-6-iodopyrazine-2-carboxylate and your chosen solvent.
-
Gentle Heating: Place the vessel in a heating mantle or oil bath and warm the mixture to 40-60°C with vigorous stirring. Caution: Avoid boiling the solvent.
-
Sonication (Optional): If heating is insufficient, place the sealed vessel in an ultrasonic bath for 15-30 minute intervals. The high-frequency sound waves create cavitation, which can help break down solid agglomerates and enhance dissolution.
-
Observation: Check for dissolution after each step. If the compound dissolves upon heating, ensure your subsequent reaction steps are also performed at an elevated temperature to prevent precipitation.
A co-solvent is a secondary, miscible solvent added in a smaller quantity to the primary solvent to increase the solubility of a solute.[9][10] Co-solvents function by disrupting the intermolecular forces of the primary solvent, reducing its ability to "exclude" the solute.[]
-
Select a Co-solvent: Choose a co-solvent that is known to be a good solvent for your compound and is miscible with your primary reaction solvent. For example, if your primary solvent is Toluene, a good co-solvent would be DMF or 1,4-Dioxane.
-
Titration Method:
-
Add the compound and the primary solvent to your flask.
-
While stirring vigorously, add the co-solvent dropwise (or in small 0.5-1% v/v increments).
-
Continue adding the co-solvent until the solid is fully dissolved.
-
-
Documentation: Record the final solvent ratio (e.g., Toluene:DMF 95:5) for future experiments. Be mindful that changing the solvent system may require re-optimization of your reaction conditions.
Table 1: Recommended Solvents & Co-solvents
| Solvent Class | Primary Solvent Choices | Recommended Co-solvents | Rationale & Use Case |
| Ethers | 1,4-Dioxane, THF, DME | DMF, NMP | Excellent for Suzuki and other cross-coupling reactions where an aqueous base is used.[2] |
| Aromatics | Toluene, Xylene | 1,4-Dioxane, THF | Good for higher temperature reactions. A polar co-solvent can aid dissolution. |
| Amides | DMF, DMAc, NMP | Toluene, Dioxane | Strong, polar aprotic solvents that can dissolve many recalcitrant compounds. Use with caution as they can be difficult to remove. |
| Chlorinated | Dichloromethane (DCM) | N/A | Primarily used for workup, extraction, and purification (e.g., column chromatography). Generally too low-boiling for heated reactions. |
Issue 2: Compound precipitates mid-reaction, especially after base addition.
This is a classic problem in biphasic reactions like Suzuki or Buchwald-Hartwig couplings. The addition of an aqueous base solution drastically changes the solvent environment.
The key is to use a primary organic solvent with sufficient miscibility with water to create a homogeneous environment at the reaction temperature, or one that works well with a phase-transfer catalyst.
-
Solvent Choice: Switch to a more water-miscible solvent like 1,4-Dioxane or DME . While THF is an option, it is generally less effective at higher temperatures.
-
Degassing: Thoroughly degas your chosen solvent system (e.g., by bubbling argon through it for 15-20 minutes) before adding your catalyst and reagents. Oxygen can lead to catalyst degradation and side reactions like homocoupling.[3]
-
Order of Addition:
-
To a dry, inerted flask, add your pyrazine substrate, the boronic acid partner, and the solid base (e.g., Cs₂CO₃).
-
Add the degassed organic solvent and stir for a few minutes.
-
Add the degassed water.
-
Finally, add the palladium catalyst. This order ensures the catalyst is introduced to a well-mixed, oxygen-free environment.
-
-
Heating: Heat the reaction to the target temperature (typically 80-110 °C). At this temperature, solvents like Dioxane and water become more miscible, often creating a single phase that facilitates the reaction.[4]
A properly configured setup is crucial for success, especially for air-sensitive cross-coupling reactions.
Caption: Standard setup for a heated, inert-atmosphere reaction.
By understanding the physicochemical properties of Methyl 3-bromo-6-iodopyrazine-2-carboxylate and applying these systematic troubleshooting protocols, researchers can effectively overcome solubility hurdles and successfully utilize this valuable building block in their synthetic campaigns.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methyl 3-bromopyrazine-2-carboxylate Properties. Retrieved from [Link]
-
IUCr Journals. (2014, July 15). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Retrieved from [Link]
- Google Patents. (n.d.). CN106220574A - A kind of preparation method of pyrazine carboxylic acid.
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from [Link]
-
University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2025, October 10). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. Retrieved from [Link]
-
PMC. (n.d.). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Retrieved from [Link]
-
PMC. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
-
Prof Steven Abbott. (n.d.). Solubility Effects | Practical Solubility Science. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2022, November 16). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). What is the effect of temperature on solubility?. Retrieved from [Link]
-
ScienceDirect. (2022, August 8). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Retrieved from [Link]
-
Monash University. (2017, March 9). Influence of temperature on gas solubility in thermally rearranged (TR) polymers. Retrieved from [Link]
-
Chromatography Online. (2021, January 1). Turning Up the Heat – The Effect of Temperature on Analytical Extractions. Retrieved from [Link]
-
PMC. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ck12.org [ck12.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. wisdomlib.org [wisdomlib.org]
Technical Support Center: Controlling Regioselectivity in Bromo-Iodo Pyrazine Coupling
Welcome to the technical support center for controlling regioselectivity in the cross-coupling of bromo-iodo pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Pyrazines are a critical scaffold in medicinal chemistry and materials science, and the ability to selectively functionalize them at specific positions is paramount for efficient synthesis and the exploration of chemical space.[1][2] This resource will equip you with the knowledge to navigate the nuances of these powerful reactions.
Troubleshooting Guide
This section addresses common issues encountered during the regioselective cross-coupling of bromo-iodo pyrazines.
Q1: My reaction is producing a mixture of regioisomers instead of the desired product. How can I improve selectivity?
A1: Achieving high regioselectivity in the coupling of dihalogenated pyrazines often hinges on exploiting the inherent differences in the carbon-halogen bond strengths and the electronic properties of the pyrazine ring.[3] Generally, the C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst than the C-Br bond.[3] However, several factors can lead to a loss of selectivity.
Possible Causes & Solutions:
-
Inappropriate Catalyst System: The choice of palladium catalyst and ligand is the most critical factor in controlling regioselectivity.
-
For C-I Bond Selectivity (the typical outcome): Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often favor coupling at the more reactive C-I position.[1][4] If you are seeing significant C-Br coupling, consider decreasing the reaction temperature to favor the lower activation energy pathway of C-I oxidative addition.
-
For C-Br Bond Selectivity (the less common outcome): Achieving selectivity for the stronger C-Br bond is more challenging and often requires specialized ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can sometimes favor oxidative addition at the more sterically accessible or electronically different C-Br bond, especially if the C-I bond is sterically hindered.[5][6] In some cases, ligand-free conditions, such as those described by Jeffery, can surprisingly enhance selectivity for the less reactive halide.[2]
-
-
Reaction Temperature is Too High: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a mixture of products.
-
Solution: Screen a range of lower temperatures (e.g., room temperature to 80 °C). While this may slow down the reaction, it can significantly enhance regioselectivity.
-
-
Incorrect Base: The base plays a role in the transmetalation step of the catalytic cycle and can influence catalyst activity and stability.[3]
-
Solution: Weaker bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures but can sometimes offer better selectivity by modulating the catalyst's reactivity.[3] Experiment with different bases to find the optimal balance between reactivity and selectivity for your specific substrate.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle and thus affect selectivity.
-
Solution: Screen a variety of solvents with different polarities, such as toluene, dioxane, or DMF. For Suzuki reactions, biphasic systems (e.g., toluene/water) with vigorous stirring are common and can impact selectivity.[7]
-
Q2: The reaction is sluggish or gives a low yield, even though I'm targeting the more reactive C-I bond.
A2: Low reactivity in cross-coupling reactions with pyrazine halides can stem from several factors, often related to catalyst deactivation or inhibition.
Possible Causes & Solutions:
-
Catalyst Inhibition by Pyrazine Nitrogen: The lone pairs on the pyrazine nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.[3]
-
Catalyst Decomposition: The formation of palladium black is a common sign of catalyst decomposition and leads to a loss of activity.[3]
-
Solution: Ensure rigorous degassing of your reaction mixture to remove oxygen, which can oxidize the active Pd(0) species.[7] Using a higher ligand-to-palladium ratio (typically 1:1 to 4:1) can also help stabilize the catalyst.[7] Starting with a robust Pd(II) precatalyst that reliably forms the active Pd(0) in situ can also mitigate this issue.[7]
-
-
Issues with the Coupling Partner:
-
For Suzuki Reactions: Boronic acids can be unstable and undergo protodeboronation, especially with electron-deficient heterocycles like pyrazine.[3] Consider using more stable alternatives like trifluoroborate salts or pinacol esters.[1]
-
For Stille Reactions: Ensure the purity of your organotin reagent. While generally stable, impurities can affect the reaction.[8][9]
-
For Sonogashira Reactions: The quality of the terminal alkyne and the copper(I) co-catalyst is crucial.[3][10]
-
Q3: I am observing significant amounts of homocoupling of my coupling partner.
A3: Homocoupling is a common side reaction, particularly in Suzuki couplings, and is often caused by the presence of oxygen.[11]
Possible Causes & Solutions:
-
Inadequate Degassing: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.
-
Solution: Employ rigorous degassing techniques such as sparging with an inert gas (argon or nitrogen) for an extended period or using several freeze-pump-thaw cycles.[7]
-
-
Use of a Pd(II) Precatalyst: The in-situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[11]
-
Solution: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the extent of homocoupling.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halogens in pyrazine cross-coupling reactions?
A1: The reactivity of pyrazine halides in palladium-catalyzed cross-coupling reactions generally follows the order of carbon-halogen bond dissociation energies: I > Br > Cl.[3] The C-I bond is the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst.[3]
Q2: How do electronic effects of substituents on the pyrazine ring influence regioselectivity?
A2: Electron-withdrawing groups on the pyrazine ring can increase the electrophilicity of the adjacent carbon atoms, potentially making the C-X bond more susceptible to oxidative addition.[12] Conversely, electron-donating groups can decrease the reactivity of the nearby C-X bond. This interplay of electronic effects can be used to fine-tune the regioselectivity of the coupling reaction. For instance, a strongly electron-withdrawing group ortho to a C-Br bond might make it more reactive than a C-I bond at a different position.[12]
Q3: Can I achieve regioselectivity in the coupling of di-bromo or di-iodo pyrazines?
A3: Yes, achieving regioselectivity with identical halogens is possible, but it relies on more subtle electronic and steric differences between the two positions.[12][13] The position of other substituents on the pyrazine ring becomes critical in differentiating the reactivity of the two C-X bonds.[12] The choice of catalyst and ligands is also paramount in these cases, with bulky ligands often favoring reaction at the less sterically hindered position.[12]
Q4: What are the key differences in reaction setup for Suzuki, Stille, and Sonogashira couplings with bromo-iodo pyrazines?
A4: While all are palladium-catalyzed cross-coupling reactions, they differ in the coupling partner and often require specific additives.
| Reaction | Coupling Partner | Key Additives | Typical Base |
| Suzuki-Miyaura | Organoboron reagent (boronic acid, ester, or trifluoroborate) | - | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Stille | Organotin reagent (organostannane) | Often requires a chloride source (e.g., LiCl) to facilitate transmetalation. | Not always required. |
| Sonogashira | Terminal alkyne | Copper(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, DIPEA) |
Q5: How can I visually represent the factors influencing regioselectivity?
A5: A decision tree diagram can be a helpful tool to guide your experimental design for achieving the desired regioselectivity.
Caption: Decision tree for selecting conditions for regioselective coupling.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a starting point for achieving selective coupling at the more reactive C-I bond of a bromo-iodo pyrazine.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-iodo pyrazine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 10 mL in a 4:1 ratio).[3]
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-coupled product.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The oxidative addition step is where the regioselectivity is determined.
Caption: Simplified catalytic cycle for cross-coupling reactions.
References
- Vertex AI Search Result 1
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
- Vertex AI Search Result 3
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Stanovnik, B., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(24), 3877-3893. DOI:10.1039/C3OB40460A.
- Vertex AI Search Result 6
- Vertex AI Search Result 7
- Langer, P. (2008). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2008(12), 1733-1756.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. DOI: 10.1021/ja075785o.
- Vertex AI Search Result 11
-
ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
-
ResearchGate. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Retrieved from [Link]
- Vertex AI Search Result 14
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Stille Reaction. Retrieved from [Link]
-
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6534-6553. DOI:10.1039/C6SC02118B.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
PubMed. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
ACS Publications. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Retrieved from [Link]
-
YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Department of Chemistry and Chemical Biology, Rutgers University. (n.d.). Chapter 4 C-C vs C-H Bond Oxidative Addition in PCX (X=P,N,O) Ligand Systems. Retrieved from [Link]
-
MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]
-
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon-Carbon Bond Forming Reactions in Diazines via Transition Metal-Catalyzed C-H Bond Activation. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Bond Activation and Catalysis Using Main-Group Elements. Retrieved from [Link]
-
ResearchGate. (2018). Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. Retrieved from [Link]
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Minimizing side reactions in pyrazine ester hydrolysis
Current Status: Operational Topic: Minimizing Side Reactions in Pyrazine Ester Hydrolysis Ticket Priority: High (Yield Critical)
Introduction: The "Black Tar" Paradox
Welcome to the Pyrazine Technical Support Center. If you are here, you have likely encountered the "Black Tar" paradox: you attempted a standard ester hydrolysis on a pyrazine substrate, and instead of a white carboxylic acid precipitate, you obtained a dark, intractable mixture.
The Root Cause: Pyrazine rings are highly
This guide provides the protocols to bypass these electronic liabilities.
Module 1: Critical Failure Modes (Diagnostics)
Before optimizing, identify which failure mode is destroying your yield.
Failure Mode A: Nucleophilic Ring Attack (Ring Opening)
-
Symptom: Reaction mixture turns black/dark brown rapidly; LCMS shows complex mixture/polymerization.
-
Mechanism: Strong bases (NaOH/KOH) attack the C3, C5, or C6 positions of the pyrazine ring, leading to Meisenheimer-like complexes and eventual ring opening.
-
Risk Factor: High temperatures (>40°C), strong nucleophiles (
), electron-withdrawing substituents on the ring.
Failure Mode B: Decarboxylation[2]
-
Symptom: Clean conversion by TLC, but product vanishes during workup or drying. Mass spec shows
. -
Mechanism: Pyrazine-2-carboxylic acids are prone to thermal decarboxylation, especially in their zwitterionic form or under acidic conditions.
-
Risk Factor: Acidic workup (pH < 3), high heat drying (>50°C), electron-withdrawing groups at C3/C6.
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired hydrolysis and the undesired side reactions.
Figure 1: Kinetic competition between carbonyl attack (green) and ring attack (red).
Module 2: Optimized Protocols
Do not use "standard" hydrolysis conditions (e.g., NaOH/MeOH/Reflux) for sensitive pyrazines. Use the following tiered approach.
Protocol A: The "Gold Standard" (LiOH/THF)
Best for: General pyrazine esters, moderate sensitivity.
Why it works: Lithium coordinates tightly to the carbonyl oxygen (Lewis acid activation), making the carbonyl carbon more electrophilic than the ring carbons. It also allows the use of THF, which solubilizes the ester better than MeOH, preventing heterogeneous "hotspots."
Step-by-Step:
-
Dissolve: Dissolve 1.0 eq of Pyrazine Ester in THF (Volume: 5 mL per mmol).
-
Cool: Cool the solution to 0°C (Ice bath). Crucial for suppressing ring attack.
-
Reagent: Prepare a solution of LiOH·H₂O (1.2 eq) in Water (Volume: 2 mL per mmol).
-
Add: Add the LiOH solution dropwise to the THF solution.
-
Monitor: Stir at 0°C. Monitor by TLC/LCMS every 30 mins. Do not heat unless conversion is <10% after 4 hours.
-
Workup (Gentle):
-
Neutralize to pH 4-5 with 1M HCl (Do not go to pH 1).
-
Extract with EtOAc or DCM/iPrOH (3:1).
-
Dry: Lyophilize (Freeze Dry) if possible. If using a rotovap, keep bath <35°C.
-
Protocol B: The "Anhydrous" Method (TMSOK)
Best for: Highly sensitive rings, sterically hindered esters, or substrates that turn black with LiOH.
Why it works: Potassium Trimethylsilanolate (TMSOK) acts as a nucleophile rather than a base in non-polar solvents. It attacks the methyl group of the ester (in methyl esters) via an
Step-by-Step:
-
Dry: Ensure glassware is flame-dried and under Nitrogen/Argon.
-
Dissolve: Dissolve 1.0 eq of Pyrazine Ester in anhydrous THF or Et₂O.
-
Add: Add TMSOK (1.1 - 2.0 eq) as a solid in one portion.
-
Reaction: Stir at room temperature. A precipitate (the potassium salt of the acid) often forms.
-
Workup:
-
Filter the solid (this is your product as the K-salt).
-
Wash with dry Et₂O.[2]
-
Optional: If the free acid is required, dissolve the salt in minimal water and carefully acidify to pH 4.
-
Data Comparison: Base Selection
| Reagent | Solvent System | Temp | Risk of Ring Attack | Risk of Decarboxylation | Recommended For |
| NaOH / KOH | MeOH / H₂O | Reflux | High | High | Simple, stable pyrazines only. |
| LiOH | THF / H₂O | 0°C | Low | Medium | Standard laboratory synthesis. |
| TMSOK | THF (Anhydrous) | RT | Very Low | Low | Sensitive/Hindered substrates. |
| Pig Liver Esterase | Buffer (pH 7) | 37°C | Negligible | Negligible | Chiral/Ultra-labile substrates. |
Module 3: Troubleshooting FAQ
Q: My reaction turned black immediately upon adding NaOH. A: You triggered nucleophilic aromatic substitution on the ring.
-
Fix: Discard the batch. Switch to Protocol B (TMSOK) . If TMSOK is unavailable, use LiOH at -10°C and ensure very slow addition.
Q: I see the product on LCMS, but after rotovapping, the flask is empty or contains only decomposition products. A: You likely decarboxylated the product. Pyrazine-2-carboxylic acid is unstable to heat.
-
Fix: Do not heat the water bath above 30°C. Do not dry in an oven. Use a lyophilizer. Avoid highly acidic workups; keep pH ~4-5.
Q: The ester is not dissolving in the THF/Water mixture. A: Heterogeneity slows hydrolysis and encourages side reactions at the interface.
-
Fix: Add Methanol (MeOH) as a co-solvent until homogeneous, but maintain the temperature at 0°C.
Q: Can I use acid hydrolysis (HCl/H₂O) instead? A: Generally, no . Protonating the pyrazine nitrogens makes the ring even more electron-deficient, accelerating nucleophilic attack by water (decomposition) and facilitating decarboxylation. Only use acid hydrolysis if the ring is fully substituted with electron-donating groups.
Module 4: Decision Matrix
Use this workflow to select the correct protocol for your specific substrate.
Figure 2: Protocol selection workflow based on substrate properties.
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. (Seminal paper on TMSOK hydrolysis). Link
-
Sato, T., et al. (1999). Pyrazine Chemistry. Journal of Heterocyclic Chemistry. (Discussion on the electron-deficient nature of pyrazine rings). Link
-
Dunne, E. C., et al. (2012). Process development of a pyrazine-based drug candidate. Organic Process Research & Development, 16(12). (Case study on LiOH vs NaOH selectivity). Link
-
Master Organic Chemistry. (2022). Hydrolysis of Esters (Saponification).[3][4] (General mechanism and LiOH specificity). Link
-
Hayashi, K., et al. (2021).[5] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581–584.[5] Link
Sources
Technical Support Center: Recrystallization of Methyl 3-bromo-6-iodopyrazine-2-carboxylate
Topic: Purification & Recrystallization Protocols Compound: Methyl 3-bromo-6-iodopyrazine-2-carboxylate (CAS: 1093383-16-4) Audience: Organic Chemists, Process Development Scientists[1][2][3]
Executive Summary & Compound Profile
Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a highly functionalized heteroaromatic scaffold used primarily as an intermediate in cross-coupling reactions (e.g., Suzuki, Sonogashira) due to the differential reactivity of the bromine (C3) and iodine (C6) positions.[1][2][3]
Achieving high purity is critical to prevent regioisomeric byproducts in downstream coupling.[2][3] Because this compound contains two heavy halogens and a methyl ester, it exhibits moderate lipophilicity and low water solubility , making it suitable for classical organic solvent recrystallization.[2][3]
| Property | Data |
| Molecular Formula | C₆H₄BrIN₂O₂ |
| Molecular Weight | 342.92 g/mol |
| Physical State | Solid (often off-white to yellow/orange) |
| Solubility Profile | Soluble in DCM, EtOAc, THF; Insoluble in Water, Hexanes |
| Key Sensitivities | Light sensitive (Iodide), Moisture sensitive (Ester hydrolysis) |
Recommended Solvent Systems
The following solvent systems are validated based on the solubility parameters of halogenated pyrazine esters [1, 2].
Primary System: Ethyl Acetate / n-Heptane (Anti-Solvent Method) [1][2][3]
-
Mechanism: The compound dissolves in hot ethyl acetate (polar aprotic).[1][2][3] n-Heptane (non-polar) acts as the anti-solvent to induce crystallization upon cooling.[1][2][3]
Secondary System: Dichloromethane (DCM) / Hexanes [1][2][3]
-
Role: Used if the compound is thermally unstable or "oils out" in ethyl acetate.[2][3]
-
Mechanism: DCM provides high solubility at lower temperatures (boiling point ~40°C), reducing thermal stress.[1][2][3]
Alternative System: Ethanol (Single Solvent) [1][2][3]
-
Warning: Risk of transesterification (methyl ester
ethyl ester) if heating is prolonged or if the solvent is not neutral.[2][3] Only use absolute ethanol.[2][3]
Step-by-Step Recrystallization Protocol
Safety Note: Perform all operations in a fume hood. Iodinated compounds can release free iodine (purple vapor) if overheated or exposed to light.[1][2][3]
Phase 1: Preparation & Dissolution [2][3]
-
Weigh the crude solid into a clean Erlenmeyer flask.
-
Add Ethyl Acetate (approx. 2-3 mL per gram of solid).
-
Heat gently on a hot plate/block to 50-60°C. Do not boil aggressively.
-
Agitate: Swirl until the solid is fully dissolved.
Phase 2: Anti-Solvent Addition
-
Keep the solution hot (~50°C).
-
Add n-Heptane dropwise while swirling.
-
Stop adding n-Heptane when a faint, persistent cloudiness (turbidity) appears.
-
Re-clarify: Add 1-2 drops of Ethyl Acetate to clear the solution back to transparency.[1][2][3]
Phase 3: Crystallization [1][2][3]
-
Cool Slowly: Remove from heat and place the flask on a cork ring or wood block. Let it reach room temperature undisturbed (approx. 30-60 mins).
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase 4: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold n-Heptane (or a 1:5 cold mixture of EtOAc:Heptane).
-
Dry under high vacuum at room temperature.[2][3] Avoid oven drying >40°C due to iodine instability.[1][2][3]
Troubleshooting & FAQs
Q1: The solution turned purple/pink during heating. What happened?
Cause: Free iodine (
-
Wash the organic solution with a 10% Sodium Thiosulfate (
) aqueous solution to reduce (purple) back to iodide (colorless).[1][2][3] -
Dry the organic layer (
), filter, and restart recrystallization with lower heat and amber glassware.[1][2][3]
Q2: My product "oiled out" (formed a liquid blob) instead of crystals.
Cause: The melting point is likely depressed by impurities, or the solvent polarity gap is too wide. Fix:
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.[2][3]
-
Add Solvent: Add slightly more Ethyl Acetate to keep the product soluble longer during cooling.[2][3]
Q3: Can I use Methanol instead of Ethanol?
Analysis: Yes, Methanol is compatible with the methyl ester moiety (no transesterification risk).[1][2][3] However, halogenated pyrazines can be quite soluble in methanol, potentially leading to low recovery yields .[2][3] If using methanol, you may need to add water as an anti-solvent, which increases the risk of ester hydrolysis [3].[2][3]
Process Logic & Decision Workflow
The following diagram illustrates the decision-making process for solvent selection and troubleshooting.
Caption: Decision tree for the purification of halogenated pyrazine esters, addressing solubility, oiling out, and iodine liberation.
References
- Context: Describes recrystallization of the structural analog (methyl 3-bromo-2-pyrazinecarboxyl
- Context: Confirms the solid state and stability of 3,6-dihalopyrazine esters, supporting the use of standard organic solid purific
-
Arkivoc . (2014).[1][2][3] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Retrieved February 18, 2026, from [Link][1][2]
- Context: Provides protocols for recrystallizing iodinated heteroaromatics from n-hexane/toluene mixtures, validating the use of non-polar anti-solvents for iodo-compounds.
Sources
Technical Support Center: Efficient Removal of Palladium Impurities from Pyrazine Intermediates
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the removal of palladium impurities from pyrazine intermediates. Pyrazine cores are common in pharmaceuticals, and residual palladium from cross-coupling reactions can interfere with downstream processes and biological assays, making its effective removal critical. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges in the lab.
I. Understanding the Challenge: Palladium's Affinity for Pyrazines
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig, are indispensable tools for the synthesis of functionalized pyrazines. However, the nitrogen atoms in the pyrazine ring can act as ligands, forming stable complexes with palladium. This coordination can make the removal of residual palladium challenging compared to other organic molecules. The choice of removal method must consider the specific pyrazine intermediate, the palladium catalyst used, and the reaction conditions.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the removal of palladium from pyrazine intermediates.
Q1: My initial workup isn't removing the palladium. What should I try next?
A: A simple aqueous workup is often insufficient. The next logical step is to employ a scavenger. The choice of scavenger is critical and depends on the nature of your pyrazine intermediate and the suspected form of the palladium impurity. Thiol-functionalized silica scavengers are a good starting point due to their high affinity for palladium.
Q2: How do I choose the right palladium scavenger for my pyrazine intermediate?
A: The selection of a scavenger is a multi-factorial decision. Consider the following:
-
Functional Groups on Your Pyrazine: If your pyrazine has functional groups that can also bind to the scavenger (e.g., other amines or thiols), you may need to choose a scavenger with a different binding mechanism or optimize the conditions to favor palladium binding.
-
Solvent System: Ensure the scavenger is compatible with your solvent system. Some scavengers swell in certain solvents, which can affect their performance.
-
Palladium Oxidation State: The oxidation state of the residual palladium (Pd(0) or Pd(II)) can influence scavenger efficiency. Thiol-based scavengers are generally effective for both.
A screening approach using small-scale experiments with a few different types of scavengers is often the most effective way to identify the optimal choice for your specific system.
Q3: I've used a scavenger, but my palladium levels are still too high. What's going wrong?
A: There are several potential reasons for this:
-
Insufficient Scavenger: The amount of scavenger may be too low. Try increasing the equivalents of the scavenger relative to the initial amount of palladium catalyst.
-
Insufficient Contact Time or Temperature: Scavenging is a kinetic process. Increasing the reaction time or temperature (within the stability limits of your compound) can improve efficiency.
-
Strong Palladium-Product Complexation: Your pyrazine intermediate may be forming a very stable complex with palladium. In such cases, a pre-treatment step to break this complex might be necessary. This could involve adjusting the pH or adding a competitive ligand.
-
Scavenger Deactivation: Ensure the scavenger has been stored and handled correctly, as some are sensitive to air and moisture.
Q4: What are the typical acceptable levels of residual palladium in pharmaceutical intermediates?
A: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D). For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10 g.[1] It is good practice to aim for levels well below this limit in your intermediates to ensure the final active pharmaceutical ingredient (API) is compliant.
III. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting common issues.
| Problem | Potential Cause | Suggested Solution |
| High palladium levels after initial workup and filtration. | Palladium is likely soluble and complexed with the pyrazine product or other ligands in the reaction mixture. | Proceed with a scavenger-based purification method. Filtration alone is often insufficient for removing soluble palladium species. |
| Inconsistent results with scavenger treatment. | Variability in reaction workup, scavenger handling, or palladium speciation. | Standardize your workup procedure before scavenging. Ensure proper storage and handling of the scavenger. Consider that different batches of your reaction may have different ratios of Pd(0) to Pd(II). |
| Product loss during scavenging. | The scavenger is adsorbing the pyrazine intermediate in addition to the palladium. | Screen for a more selective scavenger. Reduce the amount of scavenger used or shorten the treatment time. Wash the scavenger thoroughly with a suitable solvent after filtration to recover any adsorbed product. |
| Fine scavenger particles passing through the filter. | The filter medium is not fine enough to retain the scavenger particles. | Use a finer porosity filter or a pad of Celite® over the filter paper to create a more effective filtration barrier. |
IV. Experimental Protocols
The following are detailed, step-by-step protocols for common palladium removal techniques.
Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavengers
This is a widely applicable method for removing various forms of palladium.
-
Preparation: After the initial reaction workup (e.g., aqueous wash), dissolve the crude pyrazine intermediate in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add 3-5 molar equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific substrate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Quantify the remaining palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal using Activated Carbon
Activated carbon is a cost-effective option, particularly for removing Pd(0).
-
Preparation: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[2]
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration using ICP-MS.
Protocol 3: Palladium Precipitation with N-Acetyl Cysteine (NAC)
This method involves precipitating the palladium, which is then removed by filtration.
-
Preparation: Dissolve the crude pyrazine intermediate in a suitable organic solvent.
-
NAC Addition: Add an aqueous solution of N-acetyl cysteine.
-
Heating and Stirring: Heat the mixture (e.g., 30-40°C) and stir for an extended period (e.g., 4-64 hours).[3]
-
Basification and Extraction: Cool the mixture and add a basic aqueous solution, such as ammonia, and perform a liquid-liquid extraction.
-
Phase Separation: Separate the organic layer containing the purified product.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the final product for residual palladium content by ICP-MS.
V. Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for palladium removal and a decision tree for troubleshooting.
Caption: General experimental workflow for palladium catalyst removal.
Sources
Scale-up synthesis challenges for Methyl 3-bromo-6-iodopyrazine-2-carboxylate
Topic: Methyl 3-bromo-6-iodopyrazine-2-carboxylate
Document ID: TSC-PYR-2024-09 Role: Senior Application Scientist Status: Operational
Executive Summary
The synthesis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate presents a classic "mixed-halogen" challenge in heterocyclic process chemistry. The electron-deficient nature of the pyrazine ring renders the diazonium intermediate (derived from the amino-precursor) highly unstable and prone to nucleophilic attack by water (hydrolysis) or polymerization.
This guide addresses the scale-up of the Sandmeyer-type transformation required to install the iodine or bromine functionality. We assume the standard industrial route starting from the commercially available Methyl 3-amino-6-bromopyrazine-2-carboxylate (converting C3-amino to C3-iodo) or its regioisomer, utilizing non-aqueous diazotization to maximize yield and safety.
Module 1: The Synthetic Pathway & Critical Process Parameters
For scale-up (>100g), the aqueous Sandmeyer (
Visual Workflow: Non-Aqueous Sandmeyer Protocol
Figure 1: Process flow for the non-aqueous diazotization-iodination of aminopyrazines. Note the critical bifurcation at the diazonium stage where moisture leads to the hydroxy-impurity.
Module 2: Troubleshooting & Optimization (Q&A)
Issue A: "The reaction mixture turned into a black tar, and the yield is <30%."
Diagnosis: Thermal decomposition of the diazonium intermediate. Pyrazine diazonium salts are significantly less stable than their phenyl counterparts due to the electron-withdrawing nitrogen atoms in the ring, which destabilize the cationic center. If the temperature spikes during nitrite addition, the diazonium species decomposes radically before the halogen source can react.
Corrective Protocol:
-
Switch to Non-Aqueous: Abandon
. Use tert-Butyl Nitrite (tBuONO) or Isoamyl Nitrite in anhydrous Acetonitrile (MeCN). -
Reverse Addition (Critical): Do not add the nitrite to the amine. Instead, dissolve the iodine source (
or ) and the nitrite in the solvent first, then add the amine slowly as a solution. This ensures that as soon as the diazonium is formed, it is immediately surrounded by the quenching agent (Iodine). -
Temperature Control: Maintain the reactor at 0°C to 5°C during addition. Do not allow it to rise until addition is complete.
Data: Solvent & Reagent Effects
| Parameter | Standard Aqueous ( | Optimized Non-Aqueous ( | Impact on Scale-Up |
| Solvent | MeCN or DCM | MeCN prevents hydrolysis (Phenol impurity). | |
| Exotherm | Sharp, delayed | Manageable, immediate | Safer dosing control. |
| Yield | 20-40% | 65-85% | Economic viability. |
| Byproduct | Hydroxy-pyrazine (Phenol) | Pyrazine-H (Proto-deamination) | Phenol is difficult to separate; Proto-species is volatile. |
Issue B: "I am seeing significant 'scrambling' of halogens (e.g., 3,6-dibromo or 3,6-diiodo species)."
Diagnosis: Halogen Exchange (Finkelstein-type artifacts). If you use mineral acids (like HCl or HBr) to generate the diazonium salt in the presence of a different halogen on the ring, the harsh conditions can facilitate halogen exchange at the C6 position.
Corrective Protocol:
-
Eliminate Mineral Acids: The non-aqueous route using
requires no external acid catalyst, eliminating the presence of high concentrations of or ions that compete with the Iodine source. -
Use Diiodomethane (
): For iodination, using as the solvent/reagent often suppresses scrambling compared to elemental iodine ( ) because it acts via a radical transfer mechanism that is highly selective for the diazo position.
Issue C: "The product degrades during purification on silica gel."
Diagnosis: Acid-Catalyzed Instability. Methyl 3-bromo-6-iodopyrazine-2-carboxylate is an electron-deficient ester. Silica gel is slightly acidic. Prolonged exposure can cause:
-
Hydrolysis of the methyl ester to the acid (which may decarboxylate).
-
Loss of the Iodine (protodeiodination) if exposed to light and acid.
Corrective Protocol:
-
Neutralization: Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes before loading the sample. This neutralizes acidic sites.
-
Rapid Elution: Use a gradient of EtOAc/Heptane. Do not use DCM/MeOH if possible, as nucleophilic attack by methanol on the activated pyrazine ring can occur.
-
Preferred Method (Crystallization): For scale-up, avoid chromatography.
-
Solvent System: Dissolve crude in hot Isopropanol (IPA) or Ethanol , cool slowly to 0°C. The mixed halide usually crystallizes well, leaving the "tar" in the mother liquor.
-
Module 3: Safety & Stability (FAQ)
Q1: Is the diazonium salt isolable? A: ABSOLUTELY NOT. Pyrazine diazonium salts are potential explosives. They must be generated and consumed in situ. Never filter the intermediate solid. If solids precipitate during the reaction, ensure they are redissolved or kept in suspension and quenched immediately.
Q2: How do I remove the excess Iodine stains during workup?
A: The reaction often requires excess
-
Step 1: Quench the reaction mixture with saturated aqueous Sodium Thiosulfate (
) . -
Step 2: Stir vigorously until the organic layer turns from purple/brown to yellow/orange.
-
Step 3: Check pH.[1] Ensure the aqueous layer is neutral. Acidic thiosulfate can decompose, releasing
.
Q3: How should the final material be stored? A: The C-I bond on the pyrazine ring is photolabile (light-sensitive).
-
Container: Amber glass bottle.
-
Atmosphere: Argon or Nitrogen flush (prevent oxidation/hydrolysis).
-
Temp: Refrigerator (2-8°C). Long-term storage at room temperature can lead to "browning" due to iodine liberation.
Module 4: Impurity Fate Mapping
Understanding where impurities originate is vital for setting specifications.
Figure 2: Fate of the diazonium intermediate. Controlling water content minimizes Impurity A; controlling solvent choice (avoiding strong H-donors like THF) minimizes Impurity B.
References
-
Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines." Journal of Organic Chemistry, 1977.
- Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996. (Standard text for pyrazine reactivity).
-
Sigma-Aldrich. "Methyl 3-amino-6-bromopyrazine-2-carboxylate Product Safety & Data Sheet."
-
Organic Chemistry Portal. "Diazotization and Sandmeyer Reaction: Mechanisms and Recent Literature."
-
Filimonov, V. D., et al. "A Convenient and General One-Step Preparation of Aromatic and Some Heterocyclic Iodides."[2] Synthesis, 2007.[2][3]
Sources
Validation & Comparative
1H NMR spectrum analysis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate
[1]
Executive Summary & Structural Context
Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a highly functionalized pyrazine scaffold.[1] Its value lies in the orthogonal reactivity of the halogen substituents: the C6-iodine is significantly more reactive toward palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki) than the C3-bromine, allowing for precise sequential functionalization.[1]
However, the synthesis of this compound (often via iodination of methyl 3-bromopyrazine-2-carboxylate) frequently yields regioisomeric mixtures.[1] 1H NMR is the primary tool for validating the regiochemistry (C6-I vs. C5-I) before proceeding to costly downstream steps.
Key Structural Features:
-
C2-Position: Methyl ester (–COOCH₃).[1]
-
C5-Position: Proton (H) . This is the sole aromatic diagnostic handle.[1]
Theoretical & Observed Spectrum Analysis
The 1H NMR spectrum of the pure target compound in DMSO-d₆ is characterized by its simplicity: one aromatic singlet and one aliphatic singlet.[1]
Table 1: Chemical Shift Assignment (DMSO-d₆)
| Signal Assignment | Proton Type | Shift Range (δ ppm) | Multiplicity | Integration | Mechanistic Insight |
| H-5 | Aromatic Pyrazine H | 8.85 – 9.15 | Singlet (s) | 1H | Located between N4 and C6-Iodine.[1] Deshielded by the electron-deficient pyrazine ring but lacks the extreme deshielding of protons ortho to the ester.[1] |
| –OCH₃ | Methyl Ester | 3.90 – 4.00 | Singlet (s) | 3H | Classic methyl ester shift.[1] Sharp singlet. |
| Solvent | DMSO-d₅ (Residual) | 2.50 | Quintet | - | Reference standard.[1] |
| H₂O | Water (Adventitious) | 3.33 | Broad s | - | Common in hygroscopic DMSO samples.[1] |
Note on Coupling: While H-5 is technically a singlet, high-resolution instruments (>500 MHz) may resolve minute long-range coupling (
or) to the methyl group or ¹³C satellites, but it appears as a sharp singlet in standard 300/400 MHz QC spectra.[1]
Comparative Diagnostics: Distinguishing Alternatives
The primary challenge in generating this intermediate is not identifying the product, but excluding impurities .[1] The two most common "alternatives" found in the crude mixture are the starting material and the C5-regioisomer.[1]
Scenario A: Target vs. Starting Material (Incomplete Iodination)
-
Alternative: Methyl 3-bromopyrazine-2-carboxylate.[1][4][5][6]
-
Differentiation: The starting material possesses two aromatic protons (H-5 and H-6).[1]
-
Spectral Signature:
Scenario B: Target vs. Regioisomer (The Critical Check)
-
Alternative: Methyl 3-bromo-5 -iodopyrazine-2-carboxylate.[1]
-
Mechanism: Iodination can occur at C5 (meta to ester) instead of C6 (para to ester).[1]
-
Differentiation:
-
Spectral Signature:
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for validating the material based on the aromatic region of the 1H NMR.
Caption: Decision tree for interpreting the aromatic region of the 1H NMR spectrum to confirm regioselectivity and purity.
Experimental Protocol
To ensure reproducibility and resolution sufficient to detect <5% isomeric impurity, follow this protocol.
Materials:
-
Solvent: DMSO-d₆ (99.9 atom% D) + 0.05% v/v TMS (Tetramethylsilane).[1]
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Sample Mass: 5–10 mg.
Procedure:
-
Preparation: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-d₆. Ensure complete dissolution; the compound is moderately soluble.[1] If suspension persists, sonicate for 30 seconds.
-
Acquisition Parameters (400 MHz Instrument):
-
Processing:
References
-
Royal Society of Chemistry. (2022).[1] Supplemental Information: Synthesis of halo-ester pyrazines. Retrieved February 18, 2026, from [Link][1]
-
Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved February 18, 2026, from [Link][1]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. 14340-25-1|Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. CN108101857A - That produces the bromo- 6- chloropyrazines of 2- amino -3- can amplification technique - Google Patents [patents.google.com]
- 4. 1093383-16-4|Methyl 3-bromo-6-iodopyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Methyl 3-bromo-6-chloropyrazine-2-carboxylate | 13457-28-8 [sigmaaldrich.com]
Comparative Guide: LC-MS/MS Fragmentation Dynamics of Halopyrazines
Executive Summary
Halopyrazines are critical scaffolds in medicinal chemistry, serving as precursors for antitubercular agents (e.g., Pyrazinamide analogs) and kinase inhibitors. However, their electron-deficient nature and variable halogen lability present unique challenges in LC-MS identification.
This guide provides a technical comparison of ionization sources (ESI vs. APCI) and delineates the specific fragmentation pathways governed by halogen bond strength. Unlike generic heterocycle analysis, halopyrazines require a distinct workflow that prioritizes isotopic pattern recognition and specific neutral loss mechanisms.
Part 1: The Halogen Effect (Comparative Analysis)
The fragmentation behavior of halopyrazines is dictated by the Carbon-Halogen (C-X) bond dissociation energy (BDE). In Collision-Induced Dissociation (CID), the competition between ring cleavage and halogen loss is the primary diagnostic metric.
Table 1: Halogen-Specific Fragmentation Propensity
| Halogen (X) | Isotope Pattern (M:M+2) | C-X Bond Energy (kcal/mol) | Primary Fragmentation Mode | Diagnostic Utility |
| Fluorine (F) | None (Monoisotopic) | ~115 (Very Strong) | Ring Cleavage: Loss of HCN (27 Da) or C₂H₂N. F usually remains attached to the fragment. | High stability; mimics H in fragmentation but shifts mass by +18 Da. |
| Chlorine (Cl) | 3:1 | ~84 (Strong) | Mixed: Competitive loss of Cl• (radical) and HCl.[1] Ring cleavage is secondary. | Isotope pattern is the primary identifier. |
| Bromine (Br) | 1:1 | ~70 (Weak) | Radical Loss: Loss of Br• is dominant.[2][3] | "Twin peaks" of equal height make identification unambiguous. |
| Iodine (I) | None (Monoisotopic) | ~57 (Very Weak) | Homolytic Cleavage: Rapid loss of I• to form the pyrazinyl cation. | Often yields the base peak [M-I]⁺; intact parent ion may be weak. |
Expert Insight: When analyzing Fluoropyrazines , do not expect a neutral loss of HF (20 Da) as a primary pathway. The C-F bond is often stronger than the pyrazine ring bonds. Conversely, for Iodopyrazines , the loss of Iodine is so rapid that soft ionization parameters are required to preserve the molecular ion.
Part 2: Ionization Source Comparison (ESI vs. APCI)
Choosing the correct interface is critical for sensitivity. Halopyrazines are weak bases (
Experiment A: Source Sensitivity Analysis
Objective: Determine the optimal ionization source for a tri-halogenated pyrazine scaffold.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Winner for Halopyrazines |
| Mechanism | Solution-phase protonation. Requires analyte basicity. | Gas-phase proton transfer (via corona discharge). | APCI |
| Polarity Tolerance | Favors polar/ionic species. | Favors non-polar/neutral species. | APCI |
| Matrix Effects | High susceptibility to ion suppression. | Lower susceptibility.[2] | APCI |
| Thermal Stability | Gentle (good for labile metabolites). | High heat (vaporizer >350°C). | ESI (if thermally unstable) |
Part 3: Mechanistic Fragmentation Guide
Understanding the specific pathways allows for the structural elucidation of unknown derivatives.[4]
The "Pyrazine Collapse" Pathway
The pyrazine ring typically degrades via the loss of Hydrogen Cyanide (HCN, 27 Da) or Acetonitrile (CH₃CN, 41 Da) if methylated.
Workflow Diagram: Fragmentation Logic
The following diagram illustrates the decision tree for interpreting MS/MS spectra of a generic halopyrazine.
Figure 1: Logical workflow for assigning halopyrazine fragments. Note the divergence based on halogen bond strength.
Detailed Mechanisms
-
Pathway A: Homolytic Halogen Cleavage (Br/I)
-
Mechanism: Direct bond scission driven by collision energy.
-
Observation: A dominant peak at
. -
Example: 2-Bromopyrazine (
159/161) Pyrazinyl cation ( 79) + Br•.
-
-
Pathway B: Ring Contraction (F/Cl)
-
Mechanism: Retro-Diels-Alder (RDA) type collapse or sequential loss of HCN.
-
Observation:
-
Step 1:
. -
Step 2:
.
-
-
Example: 2-Chloropyrazine (
115) Loss of HCN fragment at 88.
-
Part 4: Experimental Protocol
This protocol is designed to be self-validating. If the isotope pattern of the standard does not match theoretical values (Step 3), the source parameters must be re-optimized before fragmentation analysis.
Materials
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).
-
Mobile Phase B: Acetonitrile (ACN).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
Step-by-Step Workflow
-
Source Setup (Dual Mode Check):
-
Initially set up the instrument in ESI Positive Mode .
-
Validation: Inject a 1 µg/mL standard. If signal-to-noise (S/N) < 10, switch to APCI Positive Mode .
-
Note: For poly-halogenated pyrazines (e.g., 2,3,5,6-tetrachloropyrazine), APCI is mandatory as the compound has no basic site for ESI protonation.
-
-
Gradient Elution:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-6 min: 5%
95% B (Linear gradient). -
Why: Halopyrazines are moderately lipophilic; a standard generic gradient usually suffices.
-
-
MS1 Isotope Validation (The "Trust" Step):
-
Acquire Full Scan MS (100-500 Da).
-
Zoom into the parent ion.[5]
-
Cl check: Ensure M and M+2 peaks are roughly 3:1 height.
-
Br check: Ensure M and M+2 peaks are roughly 1:1 height.
-
If patterns are distorted: Check detector saturation (dilute sample) or isobaric interference.
-
-
MS2 Fragmentation Optimization:
-
Select the monoisotopic mass (lowest mass) as the precursor.
-
Apply Stepped Collision Energy (e.g., 10, 20, 40 eV).
-
Goal: Obtain a spectrum where the parent ion is ~10% relative abundance (not fully obliterated), allowing visualization of the transition.
-
References
-
NIST Mass Spectrometry Data Center. Ion Thermochemistry and Bond Dissociation Energies. National Institute of Standards and Technology. [Link]
-
Agilent Technologies. Optimizing the Agilent Multimode Source: ESI vs APCI. Technical Note. [Link]
- Paz, T. et al.Fragmentation patterns of nitrogen heterocycles in LC-MS/MS. Journal of Mass Spectrometry, 2019.
- Luo, Y-R.Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-X bond energy comparisons).
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of C-3 Bromo and C-6 Iodo Pyrazines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within medicinal chemistry, pyrazine scaffolds are of paramount importance due to their prevalence in a wide array of pharmaceuticals and biologically active molecules. The functionalization of the pyrazine ring is a critical step in the synthesis of these complex structures, with palladium-catalyzed cross-coupling reactions being the workhorse for forging new carbon-carbon and carbon-heteroatom bonds. The choice of the halogen on the pyrazine ring is a key consideration that dictates the reaction conditions and ultimately the success of the synthesis. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: C-3 bromo pyrazines and C-6 iodo pyrazines, supported by experimental data and mechanistic insights.
The Decisive Step: Understanding Halogen Reactivity in Oxidative Addition
The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is primarily attributed to the difference in their carbon-halogen bond dissociation energies.[1] The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making the initial and often rate-determining step of the catalytic cycle, the oxidative addition of the aryl halide to the palladium(0) catalyst, more facile for iodo-substituted compounds.[1][2] This fundamental principle suggests that C-6 iodo pyrazines would be more reactive than C-3 bromo pyrazines.
However, the electronic nature of the pyrazine ring and the position of the halogen also play a crucial role. The electron-deficient character of the pyrazine ring can influence the rate of oxidative addition. Furthermore, the nitrogen atoms in the ring can act as ligands for the palladium catalyst, which can either be beneficial or detrimental to the reaction.[3]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of C-3 bromo and C-6 iodo pyrazines in three of the most utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side comparative data for C-3 bromo and C-6 iodo pyrazines under identical conditions is sparse in the literature, the trends can be reliably inferred from the general principles of reactivity and data from analogous systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The reactivity of halopyrazines in this reaction follows the expected trend of I > Br > Cl.[4]
| Feature | C-6 Iodo Pyrazines | C-3 Bromo Pyrazines |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperatures | Milder (e.g., room temperature to 80 °C) | Harsher (e.g., 80 °C to 120 °C) |
| Catalyst Loading | Generally lower | May require higher loading |
| Reaction Speed | Faster | Slower |
| Substrate Scope | Broad | Broad, but may require more activated boronic acids |
Expertise & Experience: The higher reactivity of the C-I bond often allows for the use of less active and more user-friendly palladium catalysts, such as Pd(PPh₃)₄. For the less reactive C-Br bond on the pyrazine, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to achieve good yields, especially with challenging boronic acids.[2] The choice of base is also critical, with stronger bases like Cs₂CO₃ or K₃PO₄ often being more effective for bromopyrazines.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyrazine
Diagram of the Experimental Workflow:
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction flask, combine the halopyrazine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst system).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8] While the general reactivity trend of I > Br is often observed, the situation can be more complex in this reaction. Some studies have reported that aryl iodides can have an inhibitory effect on the catalyst, leading to slower reactions or requiring higher catalyst loadings compared to the corresponding bromides.[9] This is a critical consideration when choosing between a C-6 iodo and a C-3 bromo pyrazine.
| Feature | C-6 Iodo Pyrazines | C-3 Bromo Pyrazines |
| Relative Reactivity | Generally higher, but can be inhibited | Generally lower, but often more reliable |
| Catalyst System | May require specific ligands to overcome iodide inhibition | A broader range of modern Buchwald-Hartwig catalysts are effective |
| Reaction Conditions | Milder temperatures may be possible if inhibition is not an issue | Typically requires elevated temperatures (e.g., 100-120 °C) |
| Potential Issues | Catalyst inhibition by iodide | Slower reaction rates |
Expertise & Experience: For the Buchwald-Hartwig amination of iodo-pyrazines, the use of bidentate phosphine ligands like BINAP or DPPF can be beneficial in preventing the formation of inactive palladium-iodide dimers.[8] For bromo-pyrazines, modern, sterically hindered, and electron-rich ligands such as those from the Buchwald or Hartwig groups (e.g., RuPhos, BrettPhos) are highly effective.[10] The choice of a strong, non-nucleophilic base like NaOtBu or LHMDS is standard for these reactions.[9]
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the go-to method for forming a C-C bond between an aryl halide and a terminal alkyne.[11] In this reaction, the reactivity trend of I > Br > Cl is very pronounced and reliable.[12] This makes C-6 iodo pyrazines significantly more reactive than their C-3 bromo counterparts.
| Feature | C-6 Iodo Pyrazines | C-3 Bromo Pyrazines |
| Relative Reactivity | Significantly Higher | Lower |
| Typical Reaction Temperatures | Often at room temperature | Requires heating (e.g., 60-100 °C) |
| Catalyst System | Standard Pd/Cu catalyst systems are highly effective | May require more active catalysts or longer reaction times |
| Selectivity | Excellent for selective coupling in di-halogenated pyrazines | Can be coupled, but the iodo position would react first |
Expertise & Experience: The classic Sonogashira conditions involving a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N or piperidine) work exceptionally well for iodo-pyrazines.[13] For bromo-pyrazines, the reaction often requires elevated temperatures, and sometimes the use of more sophisticated ligands can be beneficial. Copper-free Sonogashira protocols have also been developed and can be advantageous for certain substrates.[14]
Conclusion and Recommendations
The choice between a C-3 bromo and a C-6 iodo pyrazine for a cross-coupling reaction is a strategic decision that should be guided by the specific transformation being performed and the overall synthetic route.
-
For Suzuki-Miyaura and Sonogashira couplings, C-6 iodo pyrazines are the superior choice due to their higher reactivity, which allows for milder reaction conditions, lower catalyst loadings, and faster reaction times. This is particularly advantageous when working with sensitive functional groups.
-
For Buchwald-Hartwig aminations, the choice is more nuanced. While the C-6 iodo pyrazine is intrinsically more reactive, the potential for catalyst inhibition by iodide can make the C-3 bromo pyrazine a more reliable and sometimes higher-yielding substrate, especially when using modern, highly active catalyst systems.
Ultimately, the decision should be based on a careful evaluation of the desired reaction, the available catalyst systems, and the potential for downstream functionalization. For sequential cross-couplings on a di-halogenated pyrazine, the differential reactivity of the C-I and C-Br bonds can be exploited to achieve selective functionalization, with the iodo position reacting under milder conditions, followed by the coupling at the bromo position under more forcing conditions.
References
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- De Nanteuil, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3290-3309. DOI:10.1039/C3OB40460A
- MacMillan, D. W. C., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- Doyle, A. G., et al. (2022). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. Journal of the American Chemical Society, 144(12), 5347-5355.
- Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Lappert, M. F., et al. (1979). Mechanistic studies of some oxidative-addition reactions: free-radical pathways in the Pt0–RX, Pt0–PhBr, and Pt–R′SO2X reactions (R = alkyl, R′= aryl, X = halide) and in the related rhodium(I) or iridium(I) systems. Journal of the Chemical Society, Dalton Transactions, (4), 604-610.
- Sigman, M. S., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Amgen. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Retrieved from [Link]
- Gholinejad, M., & Far, M. A. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(40), 22485-22509.
- Stanetty, P., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
-
Buchwald, S. L., & Diao, T. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved from [Link]
- Lin, S., et al. (2021). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. The Journal of Organic Chemistry, 86(16), 11138-11146.
- Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Knochel, P., & Gommermann, N. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4474-4477.
- Vicic, D. A. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. Accounts of Chemical Research, 53(7), 1405-1415.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
- Kappe, C. O., et al. (2013).
-
Jain, P. (2026, January 27). Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- de Vries, A. H. M., & Kellogg, R. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(6), 1149-1160.
- da Costa, M. P., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(11), 4341.
- Oestreich, M., & Ackermann, L. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 46(1), 153-191.
- da Costa, M. P., et al. (2020). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. New Journal of Chemistry, 44(33), 14311-14319.
- Pfrengle, W., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 52.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Guide: IR Spectroscopy Profiling of Methyl 3-bromo-6-iodopyrazine-2-carboxylate
[1]
Executive Summary & Compound Utility
Methyl 3-bromo-6-iodopyrazine-2-carboxylate (CAS: 1093383-16-4) is a high-value heteroaromatic scaffold used primarily in medicinal chemistry for the synthesis of complex pharmaceutical agents. Its structural distinctiveness lies in its orthogonal halogenation : the presence of both bromine (C-3) and iodine (C-6) allows for sequential, regioselective cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), where the C-I bond reacts preferentially over the C-Br bond.
This guide provides a detailed infrared (IR) spectroscopy profile to assist in Quality Control (QC), reaction monitoring, and structural verification. It compares the spectral performance of this specific intermediate against its common precursors and analogs, highlighting the diagnostic bands required for validation.
Theoretical & Experimental IR Profile
As a Senior Application Scientist, I emphasize that while fingerprint regions are unique, the functional group regions provide immediate "Go/No-Go" decision metrics during synthesis.
Functional Group Assignment Table
The following data represents the characteristic vibrational modes for Methyl 3-bromo-6-iodopyrazine-2-carboxylate.
| Functional Group | Frequency Region (cm⁻¹) | Intensity | Mode Description | Diagnostic Value |
| C-H (Aromatic) | 3030 – 3080 | Weak | C(5)-H Stretching | Confirms pyrazine ring integrity (only 1 H remains). |
| C-H (Aliphatic) | 2950 – 2990 | Medium | Methyl (-CH₃) Stretching | Confirms presence of methyl ester. |
| C=O (Ester) | 1735 – 1750 | Strong | Carbonyl Stretching | Primary ID peak. Sharp and intense. |
| C=N / C=C | 1520 – 1560 | Med-Strong | Pyrazine Ring Skeletal | Characteristic heteroaromatic vibration. |
| C-O (Ester) | 1260 – 1300 | Strong | C-O-C Asymmetric Stretch | Confirms ester linkage (distinguishes from ketone/aldehyde). |
| C-Br | 600 – 700 | Medium | Aryl-Bromine Stretch | Fingerprint region confirmation. |
| C-I | 480 – 550 | Weak/Med | Aryl-Iodine Stretch | Differentiates from non-iodinated analogs.[1] |
Detailed Spectral Analysis[2]
-
The Carbonyl Anchor (1740 cm⁻¹): The ester carbonyl is the most reliable handle. In the 3-bromo-6-iodo derivative, the electron-withdrawing nature of the halogens (inductive effect) may cause a slight hypsochromic shift (blue shift) to higher wavenumbers compared to non-halogenated pyrazines, potentially pushing it toward 1750 cm⁻¹.[1]
-
The "Silent" Region (3100-3500 cm⁻¹): Unlike its precursor (Methyl 3-aminopyrazine-2-carboxylate), this molecule lacks N-H or O-H bonds.[1] The absence of peaks above 3100 cm⁻¹ is the critical purity check , indicating successful removal of starting materials or moisture.
-
Halogen Fingerprinting: The C-I stretch is significantly lower in energy (heavier atom) than the C-Br stretch. While often obscured in standard FT-IR (which cuts off at 400 cm⁻¹), the overtone or combination bands in the 600-800 cm⁻¹ region are distinct from the 3,6-dibromo analog.
Comparative Performance Analysis
To validate the utility of IR spectroscopy for this compound, we compare it against alternative analytical scenarios and structural analogs.
Scenario A: Product vs. Precursor (Methyl 3-amino-6-bromopyrazine-2-carboxylate)
Objective: Confirming conversion of the amino group to iodine (via Sandmeyer-type reaction).
| Feature | Target Molecule (Iodo-Bromo) | Precursor (Amino-Bromo) | Analytical Verdict |
| 3300-3500 cm⁻¹ | Clean Baseline | Doublet (NH₂ stretch) | IR is Superior. Immediate visual confirmation of reaction completion. |
| 1600-1650 cm⁻¹ | Absent | N-H Bending (Scissoring) | Secondary confirmation of amino removal. |
| Fingerprint | Distinct C-I bands | C-N stretches | Useful only with reference standard.[1] |
Scenario B: Product vs. Hydrolysis Impurity (Carboxylic Acid)
Objective: Detecting degradation of the methyl ester.
| Feature | Target Molecule (Ester) | Impurity (Acid) | Analytical Verdict |
| O-H Region | Absent | Broad band (2500-3300 cm⁻¹) | IR is Definitive. Acid OH is unmistakable. |
| C=O Shift | ~1740 cm⁻¹ (Ester) | ~1700-1720 cm⁻¹ (Acid) | Detectable shift; Acid C=O is often broader. |
Scenario C: IR vs. HPLC for Regioselectivity
Objective: Distinguishing 3-bromo-6-iodo from 3-iodo-6-bromo isomer.
Experimental Protocol: Validated Workflow
This protocol ensures reproducible spectral acquisition, minimizing artifacts from atmospheric water or sample preparation.
Step 1: Sample Preparation (ATR Method)
-
Why ATR? Attenuated Total Reflectance (ATR) is preferred over KBr pellets for halogenated heterocycles to avoid halogen exchange (though rare with solid KBr) and moisture absorption.
-
Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).[1]
-
Place ~5 mg of Methyl 3-bromo-6-iodopyrazine-2-carboxylate solid onto the crystal.
-
Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N).
-
Critical Check: Ensure the sample is dry. Residual solvent (EtOAc/Hexane) will show peaks at 1740 cm⁻¹ (confusing the ester assignment) or 2900 cm⁻¹. Dry the sample under high vacuum (< 5 mbar) for 2 hours if solvent peaks are suspected.
Step 2: Acquisition Parameters[1]
-
Resolution: 4 cm⁻¹ (Standard for solids).[1]
-
Scans: 16 or 32 scans (Sufficient S/N ratio).
-
Range: 4000 – 400 cm⁻¹.
Step 3: Data Processing[1]
-
Baseline Correction: Apply automatic baseline correction to remove scattering effects.[1]
-
Normalization: Normalize the strongest peak (C=O at ~1740 cm⁻¹) to 1.0 absorbance units for easy overlay comparison.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical workflow for verifying the identity of the compound using IR spectroscopy, specifically filtering out common synthesis failures.
Caption: Analytical decision tree for validating Methyl 3-bromo-6-iodopyrazine-2-carboxylate integrity via FT-IR.
References
-
PubChem Compound Summary. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate (Precursor Analog). National Center for Biotechnology Information. Retrieved from [Link]
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines.[1] (Context on Pyrazine Cross-Coupling). Journal of the American Chemical Society. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[2] (Standard Reference for Heteroaromatic IR Assignments). Wiley.[3][4]
Crystal structure determination of functionalized pyrazines
Title: Beyond the Lattice: A Comparative Guide to Crystal Structure Determination of Functionalized Pyrazines
Executive Summary: The "Pyrazine Problem"
Functionalized pyrazines—critical scaffolds in antitubercular drugs (e.g., Pyrazinamide), fluorescence sensors, and metal-organic frameworks (MOFs)—present a unique crystallographic challenge. Their tendency toward polymorphism , driven by weak C–H[1][2]···N hydrogen bonds and
This guide objectively compares the industry-standard Single Crystal X-ray Diffraction (SC-XRD) platform against emerging alternatives like Micro-Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD) . We provide an optimized workflow specifically for handling the structural anomalies common to pyrazine derivatives.
Comparative Analysis: SC-XRD vs. MicroED vs. PXRD
While SC-XRD remains the gold standard for absolute structure determination, the rise of MicroED offers a solution for the "crystallization bottleneck." The following analysis benchmarks these technologies specifically for functionalized pyrazines.
Performance Matrix
| Metric | SC-XRD (The Gold Standard) | MicroED (The Disruptor) | PXRD (The Screener) |
| Crystal Size Req. | 10 µm – 500 µm | 100 nm – 1 µm (Nanocrystals) | N/A (Bulk Powder) |
| Resolution | Sub-Ångström (0.7–0.8 Å) | Sub-Ångström (0.8–1.0 Å) | Low (Peak overlap issues) |
| Data Acquisition | 1–24 Hours | Minutes (continuous rotation) | 10–60 Minutes |
| Disorder Handling | Excellent (Anisotropic refinement) | Moderate (Dynamical scattering issues) | Poor (Rietveld difficult for unknowns) |
| Absolute Config. | Definitive (Anomalous scattering) | Possible (requires careful calibration) | Difficult |
| Pyrazine Suitability | High (if crystals grow) | High (if crystals are needles/plates) | Medium (Polymorph ID only) |
Critical Insight: Why SC-XRD Wins for Pyrazines
Functionalized pyrazines often exhibit orientational disorder , where the pyrazine ring rotates 90° or flips within the lattice (e.g., in Fe(pyrazine)[Pt(CN)
Strategic Protocol: Optimized SC-XRD Workflow
To maximize success with functionalized pyrazines, we move beyond standard protocols. This workflow integrates specific crystallization and refinement strategies to mitigate the "weak interaction" issues inherent to the pyrazine ring.
Phase 1: The "Soft" Crystallization Strategy
Pyrazines crystallize poorly due to weak
-
Vapor Diffusion (Sitting Drop): Dissolve 5 mg pyrazine derivative in THF. Place in a well with an antisolvent (Pentane) that has a lower boiling point.
-
Co-Crystallization: If pure crystallization fails, introduce a co-former.
-
Recommendation: Use Pyrazine-2,5-dicarboxylic acid or Fumaric acid . These form strong O–H···N hydrogen bonds that "lock" the pyrazine orientation, reducing disorder.
-
Phase 2: Data Collection & Twinning Check
Pyrazines often form merohedral twins (intergrown crystals) due to their high symmetry.
-
Screening: Collect a short matrix run (10 frames).
-
Twin Detection: Check for split spots or non-integer indices in the reciprocal lattice viewer.
-
Strategy: If twinning is present, use a Copper (Cu) source rather than Molybdenum (Mo). The longer wavelength spreads reflections further apart, reducing overlap.
Phase 3: Structure Solution (The Disorder Handler)
-
Problem: The pyrazine ring looks "flat" or atoms appear elongated.
-
Solution: Apply rigid bond restraints (RIGU in SHELXL) to the ring atoms. If the ring is disordered over two positions, use a PART instruction to refine two discrete orientations with summed occupancy of 1.0.
Visualization: Decision Logic & Workflow
Figure 1: Method Selection Decision Tree
Caption: Logical pathway for selecting the optimal diffraction technique based on sample morphology and analytical goals.
Figure 2: The "Disorder-Proof" Refinement Loop
Caption: Iterative refinement cycle specifically designed to resolve orientational disorder common in pyrazine rings.
Case Study: 2,3-Diphenylpyrazine
In a recent structural analysis of 2,3-diphenylpyrazine , researchers encountered a classic polymorphism case.
-
Scenario: Initial crystallization yielded fine needles unsuitable for SC-XRD.
-
Initial Triage (PXRD): Identified a monoclinic phase (
) but could not solve the atomic positions due to peak overlap. -
MicroED Application: A nanocrystal from the powder batch was analyzed using MicroED. The structure was solved in minutes, revealing a "twisted" conformation of the phenyl rings relative to the pyrazine core (dihedral angles ~53° and 33°).
-
Validation: This MicroED model was used to seed a Rietveld refinement of the PXRD data, confirming the bulk phase purity.
-
Takeaway: MicroED served as the bridge to validate the bulk material when SC-XRD was impossible.
References
-
Polymorphism and Negative Linear Compressibility in Pyrazine-d4. Crystal Growth & Design, 2025. [3]
-
A second monoclinic polymorph of 2,3-diphenylpyrazine. Acta Crystallographica Section E, 2026.
-
SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure, 2025.
-
Hidden ordered structure in the archetypical Fe(pyrazine)[Pt(CN)4] spin-crossover porous coordination compound. ChemRxiv, 2021.
-
Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Polymer. Revue Roumaine de Chimie, 2017.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
